2-(2-Bromophenyl)-2-oxoacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGITRTXBFIXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401130 | |
| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26767-16-8 | |
| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-oxoacetic Acid for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, and potential applications of the versatile chemical intermediate, 2-(2-Bromophenyl)-2-oxoacetic acid.
Introduction
This compound, also known as 2-bromobenzoylformic acid, is an alpha-keto acid derivative of bromobenzene. Its chemical structure, featuring a carboxylic acid, a ketone, and a bromine-substituted phenyl ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and explores its potential applications in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the reactive keto-acid functionality offer multiple avenues for the synthesis of complex molecular architectures, including heterocyclic compounds with potential biological activity.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| CAS Number | 26767-16-8 |
| Appearance | White to off-white solid |
| Melting Point | 104-107 °C |
| Boiling Point (Predicted) | 330.5 ± 34.0 °C |
| Density (Predicted) | 1.738 ± 0.06 g/cm³ |
| pKa (Predicted) | 1.91 ± 0.54 |
Synthesis of this compound
Proposed Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(2-bromophenyl)-2-oxoacetate
This procedure is adapted from the synthesis of similar aryl glyoxylates.
-
Materials:
-
2'-Bromoacetophenone
-
Selenium dioxide (SeO₂)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
1.0 M Hydrochloric acid (HCl)
-
1.0 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, add 2'-bromoacetophenone (1.0 eq) and selenium dioxide (1.5 eq).
-
Add pyridine as the solvent (to make a 0.10 M solution of the acetophenone).
-
Heat the reaction mixture to 110 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Wash the filtrate with 1.0 M HCl, then with 1.0 M NaOH, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/EtOAc) to afford methyl 2-(2-bromophenyl)-2-oxoacetate.
-
Step 2: Synthesis of this compound
This procedure is a standard ester hydrolysis.
-
Materials:
-
Methyl 2-(2-bromophenyl)-2-oxoacetate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (excess) to the solution.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1.5 with concentrated HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is primarily centered around its three functional groups: the carboxylic acid, the ketone, and the aryl bromide. This trifunctionality makes it a versatile starting material for the synthesis of a variety of more complex molecules.
Caption: Reactivity profile of this compound.
While specific biological activity data for this compound is not extensively reported, its structural motifs are present in molecules with known pharmacological relevance. Its methyl ester, methyl 2-(2-bromophenyl)-2-oxoacetate, is noted as a key intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] The broader class of aryl propionic acid derivatives, to which this compound is related, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs).
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. For instance, α-keto acids are known to undergo condensation reactions with binucleophiles like o-phenylenediamines to form quinoxaline derivatives, a class of compounds with a wide range of biological activities including antiviral, antibacterial, and anticancer properties.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its multiple reactive sites provide a platform for a wide array of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks. While direct biological activity data for this specific compound is limited, its utility as a precursor to potentially bioactive molecules, particularly in the synthesis of heterocyclic compounds, underscores its importance for researchers and professionals in the field of drug discovery and development. Further investigation into the biological profile of derivatives of this compound is a promising area for future research.
References
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-oxoacetic Acid: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromophenyl)-2-oxoacetic acid, a halogenated derivative of phenylglyoxylic acid, represents a key building block in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of both a carboxylic acid and an α-keto group, coupled with the reactivity imparted by the bromine substituent on the aromatic ring, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols, where available for analogous compounds, are presented to facilitate its practical application in a laboratory setting. The potential utility of this compound and its derivatives in medicinal chemistry is also explored, drawing on the known biological activities of related bromophenyl compounds.
Chemical Structure and Identification
This compound is an organic compound featuring a phenyl ring substituted with a bromine atom at the ortho position relative to a two-carbon chain containing a ketone and a carboxylic acid.
Systematic Name: this compound[1] Synonyms: 2-Bromobenzoylformic acid, (2-Bromo-phenyl)-oxo-acetic acid[1] CAS Number: 26767-16-8[1] Molecular Formula: C₈H₅BrO₃[1]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 229.03 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 104-107 °C | |
| Boiling Point | 330.5 ± 34.0 °C (Predicted) | |
| Density | 1.738 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.91 ± 0.54 (Predicted) | |
| Storage | Inert atmosphere, Room Temperature |
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and from data for analogous compounds.
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Carbonyl carbons (C=O) in the range of 160-190 ppm, Aromatic carbons (~120-140 ppm), Carbon bearing bromine (~120 ppm). |
| IR (Infrared) | C=O stretching (ketone and carboxylic acid) ~1680-1750 cm⁻¹, O-H stretching (carboxylic acid) broad band ~2500-3300 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 228/230 (due to bromine isotopes). |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies. The most common methods for preparing α-keto acids involve the oxidation of corresponding α-hydroxy acids, α-keto esters, or methyl ketones. Hydrolysis of the corresponding ester or nitrile is also a viable route. Below are generalized experimental protocols for the synthesis of similar compounds, which can be adapted for the target molecule.
Oxidation of 2'-Bromoacetophenone
A common route to phenylglyoxylic acids is the oxidation of the corresponding acetophenone. Selenium dioxide is a classic reagent for this transformation.
Experimental Protocol: Oxidation of an Aryl Methyl Ketone (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the oxidation of 2'-bromoacetophenone.
Hydrolysis of Methyl 2-(2-bromophenyl)-2-oxoacetate
Another common approach is the synthesis of the corresponding ester followed by hydrolysis. Methyl 2-(2-bromophenyl)-2-oxoacetate can be prepared and subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Ester Hydrolysis (General Procedure)
-
Reaction Setup: Dissolve methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Reagent Addition: Add a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.1 - 2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous acid (e.g., 1 M HCl) until the pH is acidic (pH ~2).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Caption: Workflow for the hydrolysis of the methyl ester.
Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. The α-keto acid functionality is a known pharmacophore and a precursor to α-hydroxy acids and α-amino acids, which are prevalent in many drug molecules. The bromophenyl group offers a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the generation of diverse libraries of compounds for drug discovery screening.
Derivatives of brominated phenyl compounds have been reported to exhibit a range of biological activities:
-
Anticancer Activity: Various derivatives of bromophenyl-containing heterocycles have shown promising anticancer properties. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[2][3] Other studies have demonstrated the anti-invasive and antitumor effects of coumarin derivatives bearing a bromophenyl group.[4]
-
Anti-inflammatory Activity: The 2-(2-arylphenyl)benzoxazole scaffold, which can be synthesized from precursors like 2-(2-bromophenyl)benzoxazole, has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design.[5] Furthermore, various phenoxy acetic acid derivatives containing a bromophenyl moiety have been investigated as selective COX-2 inhibitors.[6]
-
Antimicrobial Activity: The aforementioned quinoline-oxadiazole derivatives with a bromophenyl group also displayed antimicrobial properties.[2][3]
-
Enzyme Inhibition: The α-keto acid moiety can act as an electrophile and may interact with the active sites of various enzymes. While not specific to the title compound, related brominated fatty acids have been shown to be promiscuous inhibitors of membrane-bound enzymes.[7]
The synthesis of derivatives from this compound can lead to novel compounds with potential therapeutic applications. The general workflow for such a drug discovery process is outlined below.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel organic compounds. Its versatile chemical structure allows for a variety of transformations, making it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. This guide provides a foundational understanding of its properties and synthetic methodologies to aid researchers in its effective utilization. Further investigation into the direct biological activities of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. This compound | 26767-16-8 [amp.chemicalbook.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 7. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromobenzoylformic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzoylformic acid, also known as 2-bromophenylglyoxylic acid, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a carboxylic acid and a ketone functional group on a brominated benzene ring, offers multiple points for chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to 2-Bromobenzoylformic acid, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of 2-Bromobenzoylformic acid can be approached through several distinct strategies. The most prominent methods include:
-
Hydrolysis of 2-Bromobenzoyl Cyanide: This is a direct and often high-yielding method that involves the conversion of a nitrile to a carboxylic acid.
-
Oxidation of Precursors: This strategy employs the oxidation of more readily available starting materials, such as 2-bromomandelic acid or 2-bromobenzaldehyde.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can be utilized to construct the benzoylformic acid skeleton from a suitable Grignard reagent and an oxalate derivative.
This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.
Method 1: Hydrolysis of 2-Bromobenzoyl Cyanide
The hydrolysis of a benzoyl cyanide derivative is a well-established method for the preparation of benzoylformic acids.[1] This pathway is contingent on the successful synthesis of the 2-bromobenzoyl cyanide precursor.
Synthesis of 2-Bromobenzoyl Cyanide
A potential route to 2-bromobenzoyl cyanide involves the reaction of 2-bromobenzoyl chloride with a cyanide source.
Hydrolysis to 2-Bromobenzoylformic Acid
Once 2-bromobenzoyl cyanide is obtained, it can be hydrolyzed to the desired product. A general procedure for the hydrolysis of benzoyl cyanide to benzoylformic acid involves the use of concentrated hydrochloric acid.[1]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-bromobenzoyl cyanide in concentrated hydrochloric acid.
-
Stir the mixture at room temperature for an extended period (e.g., 5 days) until the hydrolysis is complete.[1]
-
Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, pour the reaction mixture into a large volume of water.
-
Extract the aqueous solution with an organic solvent, such as diethyl ether.
-
Combine the organic extracts and remove the solvent under reduced pressure.
-
Dry the resulting crude product, which can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Benzoyl Cyanide | [1] |
| Reagent | Concentrated Hydrochloric Acid | [1] |
| Reaction Time | 5 days | [1] |
| Yield (crude) | 96-98% | [1] |
| Yield (recrystallized) | 73-77% | [1] |
Note: The yields provided are for the synthesis of benzoylformic acid from benzoyl cyanide. Similar yields may be expected for the 2-bromo derivative, but empirical validation is necessary.
Logical Workflow for Hydrolysis of 2-Bromobenzoyl Cyanide
Caption: Hydrolysis of 2-Bromobenzoyl Cyanide to 2-Bromobenzoylformic Acid.
Method 2: Oxidation of Precursors
The oxidation of a suitable precursor, such as 2-bromomandelic acid or 2-bromobenzaldehyde, presents an alternative route to 2-Bromobenzoylformic acid.
Oxidation of 2-Bromomandelic Acid
The oxidation of mandelic acid derivatives to their corresponding benzoylformic acids is a known transformation, often employing potassium permanganate as the oxidant.[2]
Experimental Protocol (General for Mandelic Acid Oxidation):
-
In a reaction vessel, dissolve 2-bromomandelic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution and add a solution of potassium permanganate portion-wise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the permanganate color has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid, such as sulfuric acid.
-
Extract the product with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the crude product, which can be further purified.
Quantitative Data (for Mandelic Acid to Benzoylformic Acid):
| Parameter | Value | Reference |
| Starting Material | Mandelic Acid | [2] |
| Oxidizing Agent | Potassium Permanganate | [2] |
| Solvent | Water | [2] |
| Yield (of ethyl ester after esterification) | 49-53% | [2] |
Note: A patent describes the synthesis of 2-bromo-4-hydroxymandelic acid from m-bromophenol and glyoxylic acid, which could then be oxidized and potentially dehydroxylated to afford 2-bromobenzoylformic acid.[3]
Signaling Pathway for Oxidation of 2-Bromomandelic Acid
Caption: Oxidation of 2-Bromomandelic Acid.
Oxidation of 2-Bromobenzaldehyde
Direct oxidation of 2-bromobenzaldehyde is another viable approach. Various oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids.
Experimental Protocol (General for Aldehyde Oxidation with KMnO₄):
-
Dissolve 2-bromobenzaldehyde in a suitable solvent such as acetone/water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the carboxylic acid.
Quantitative Data (for 4-Bromobenzaldehyde Oxidation):
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KMnO₄ | Acetone/Water | 0 to RT | 2 | ~85 | [4] |
Experimental Workflow for Oxidation of 2-Bromobenzaldehyde
Caption: Oxidation of 2-Bromobenzaldehyde.
Method 3: Grignard Reaction
The reaction of a Grignard reagent with an oxalate derivative provides a powerful method for the synthesis of α-keto acids. In this case, a Grignard reagent would be prepared from a suitable 2-bromophenyl halide.
Experimental Protocol (General for Grignard Reaction with Diethyl Oxalate):
-
Prepare the Grignard reagent from 2-bromobenzonitrile by reacting it with magnesium turnings in an anhydrous ether solvent like THF.
-
In a separate flask, dissolve diethyl oxalate in anhydrous ether and cool to a low temperature (e.g., -78 °C).
-
Slowly add the prepared Grignard reagent to the diethyl oxalate solution.
-
After the addition, stir the reaction mixture at low temperature before allowing it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
The resulting keto ester can then be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Note: The use of 2-bromobenzonitrile is proposed here to avoid potential complications with the aldehyde functionality if 2-bromobenzaldehyde were used to form the Grignard reagent. The nitrile group would be subsequently hydrolyzed to the carboxylic acid.
Logical Relationship for Grignard Synthesis
Caption: Grignard Reaction Pathway.
Conclusion
This technical guide has outlined three primary synthetic strategies for the preparation of 2-Bromobenzoylformic acid. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The hydrolysis of 2-bromobenzoyl cyanide offers a direct route, provided the nitrile precursor can be efficiently synthesized. Oxidation of readily available precursors like 2-bromomandelic acid or 2-bromobenzaldehyde provides a viable alternative. Finally, the Grignard reaction represents a classic and versatile approach for constructing the carbon skeleton of the target molecule. Each method has its own set of advantages and challenges, and the detailed protocols and data presented herein should serve as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to the Reactivity of Alpha-Keto Acids with a Bromophenyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-keto acids bearing a bromophenyl moiety are a class of compounds of significant interest in medicinal chemistry and drug development. The presence of three key functional groups—the carboxylic acid, the alpha-keto group, and the bromophenyl ring—provides a versatile scaffold for a wide range of chemical transformations. The bromine atom, in particular, serves as a valuable handle for late-stage functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of these compounds, supported by experimental data and detailed protocols.
Synthesis of Bromophenyl Alpha-Keto Acids
The synthesis of alpha-keto acids can be achieved through several established methodologies. For aryl alpha-keto acids, including those with a bromophenyl group, common synthetic routes include the Friedel-Crafts acylation of brominated aromatic compounds with oxalyl chloride derivatives and the oxidation of corresponding alpha-hydroxy acids or aryl methyl ketones.[1]
Aryl α-keto esters can be prepared via Friedel–Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride.[2] The subsequent hydrolysis of the resulting ester yields the desired α-keto acid.[2] Another approach involves the palladium- or cobalt-catalyzed carbonylation of aryl halides.[2]
Reactivity of the Core Functionalities
The reactivity of bromophenyl alpha-keto acids is governed by the interplay of the carboxylic acid, the alpha-keto group, and the bromophenyl ring.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality readily undergoes esterification and amidation reactions, providing access to a wide array of derivatives.
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride, or the use of coupling agents. An alternative approach is the silver-promoted decarboxylative amidation of α-keto acids with amines, which proceeds smoothly under aerobic conditions with good functional group tolerance.[7]
Reactions at the Alpha-Keto Group
The alpha-keto group is susceptible to nucleophilic attack and can undergo various transformations, including reduction and Wittig-type reactions.
Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][9][10] Sodium borohydride is a milder reagent and can often be used to selectively reduce a ketone in the presence of a carboxylic acid.[10] The reduction of aromatic alpha-keto acids can also be catalyzed by enzymes such as cytoplasmic malate dehydrogenase.[11]
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes through the reaction with a phosphonium ylide.[1][12][13][14] This reaction is highly versatile and can be used to introduce a variety of substituents at the alpha-position. While stabilized ylides react readily with aldehydes, they may show lower reactivity with ketones.[13]
Reactions involving the Bromophenyl Group
The bromine atom on the phenyl ring is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly efficient method for introducing new aryl or alkyl substituents to the phenyl ring.
Decarboxylation
Alpha-keto acids can undergo decarboxylation, particularly under acidic conditions and with heating, to yield aldehydes.[15][16][17] This reaction proceeds through the loss of carbon dioxide. The non-enzymatic decarboxylation of α-keto acids is a known transformation.[17]
Quantitative Data on Reactivity and Biological Activity
The following tables summarize key quantitative data related to the synthesis and biological evaluation of bromophenyl alpha-keto acid derivatives and related compounds.
| Table 1: Synthesis of Bromophenyl Derivatives | |||
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Bromobenzoyl chloride | Phenylboronic acid, K₂CO₃, Pd₂(dba)₃, Toluene, reflux | 3-Bromobenzophenone | - |
| 4-Bromobenzoyl chloride | Phenylboronic acid, K₂CO₃, Pd₂(dba)₃, Toluene, reflux | 4-Bromobenzophenone | - |
| 2,3-Dibromo-4,5-dimethoxybenzyl bromide | 3-Bromo-4,5-dimethoxybenzyl alcohol, K₂CO₃, DMF | 2,3-Dibromo-1-(((3-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | 89[18] |
| 3,4-Dimethoxybenzyl bromide | 5-Bromo-2,3-dimethoxybenzyl alcohol, K₂CO₃, DMF | 1-Bromo-5-(((3,4-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | 78[18] |
| Table 2: Anticancer Activity of Brominated Aromatic Compounds | |||
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |
| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |
| 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |
| 5-(3-Bromophenyl)-N-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine | - | - | [19] |
| Thiazole derivative 7c | - | < 100 µg/mL | [20] |
| Thiazole derivative 9c | - | < 100 µg/mL | [20] |
| Thiazole derivative 11d | - | < 100 µg/mL | [20] |
| Table 3: Enzyme Inhibition Data | |||
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| EU-4865 | Angiotensin I Converting Enzyme (ACE) | 41 | [21] |
| EU-5031 | Angiotensin I Converting Enzyme (ACE) | 41 | [21] |
| EU-4881 | Angiotensin I Converting Enzyme (ACE) | 1980 | [21] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromophenyl-containing substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the bromophenyl substrate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Reduction of a Keto Group to a Hydroxyl Group
This protocol outlines a general procedure for the reduction of a ketone using sodium borohydride.
Materials:
-
Alpha-keto acid or ester (1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.0-1.5 equiv)
-
Solvent (e.g., Methanol, Ethanol)
-
Dilute aqueous acid (for workup, e.g., 1 M HCl)
Procedure:
-
Dissolve the alpha-keto compound in the chosen alcohol solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of dilute aqueous acid until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: General workflow for the synthesis and derivatization of bromophenyl alpha-keto acids for drug development.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction for modifying bromophenyl alpha-keto esters.
Conclusion
Alpha-keto acids containing a bromophenyl group represent a valuable and versatile class of molecules for chemical synthesis and drug discovery. Their trifunctional nature allows for a multitude of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening. The reactivity of the carboxylic acid and alpha-keto groups, combined with the potential for functionalization at the bromophenyl ring, makes these compounds promising scaffolds for the development of novel therapeutic agents. Further exploration of their synthesis, reactivity, and biological activities is warranted to fully exploit their potential in medicinal chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Decarboxylation of a keto acids | Semantic Scholar [semanticscholar.org]
- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-(2-Bromophenyl)-2-oxoacetic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the potential biological activities of 2-(2-Bromophenyl)-2-oxoacetic acid based on published data for structurally related compounds, including phenylglyoxylic acid derivatives and other brominated aromatic molecules. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended to guide future research and not as a definitive statement of the compound's biological profile.
Introduction
This compound is an α-keto acid derivative of bromobenzene. The presence of the bromine atom, a halogen, on the phenyl ring, combined with the glyoxylic acid moiety, suggests the potential for a range of biological activities. Halogenated organic compounds are a rich source of bioactive molecules with applications in medicine and agriculture.[1][2] Phenylglyoxylic acid and its derivatives have been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects.[3][4][5] Furthermore, the incorporation of a bromine atom into aromatic structures has been shown to enhance anticancer and antioxidant activities in other molecular scaffolds.[6][7] This whitepaper will explore the inferred biological potential of this compound by examining the activities of its structural analogs.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound may exhibit the following properties:
-
Antimicrobial Activity: Phenylglyoxylic acid derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][8] The presence of a halogen, such as chlorine, in these derivatives appears to be important for their activity.[3][4][8] Therefore, the bromo-substitution in this compound suggests a potential for antibacterial and possibly antifungal properties.
-
Anti-inflammatory Activity: Several derivatives of phenylglyoxylic acid have shown significant anti-inflammatory activity in animal models.[3][4][8] This activity is thought to be mediated, in part, by the inhibition of inflammatory pathways.
-
Anticancer Activity: Bromophenol derivatives have been reported to possess anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells.[6][7][9] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[10][11]
Data from Structurally Related Compounds
To provide a quantitative perspective on the potential bioactivities, the following tables summarize data from studies on phenylglyoxylic acid and bromophenol derivatives.
Table 1: Antibacterial Activity of Phenylglyoxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide | Staphylococcus aureus | 7.8 | [4] |
| Bacillus subtilis | 15.6 | [4] | |
| Escherichia coli | 31.3 | [4] | |
| Pseudomonas aeruginosa | 62.5 | [4] | |
| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide | Staphylococcus aureus | 15.6 | [4] |
| Bacillus subtilis | 31.3 | [4] | |
| Escherichia coli | 62.5 | [4] | |
| Pseudomonas aeruginosa | 125 | [4] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of Phenylglyoxylic Acid Derivatives
| Compound/Derivative | Animal Model | Assay | Activity | Reference |
| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide | Mouse | Carrageenan-induced paw edema | 67% reduction in edema | [3] |
| Various Phenylglyoxylic Acid Derivatives | Mouse | Carrageenan-induced paw edema | 22-67% reduction in edema | [3][4] |
Table 3: Anticancer Activity of Bromophenol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | Leukemia (K562) | 35.27% viability at 10 µM | [6] |
| A series of bromophenol hybrids | Lung (A549), Liver (Bel7402, HepG2), Colon (HCT116, Caco2) | Significant inhibitory activity | [9] |
IC50: The half maximal inhibitory concentration
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for evaluating the biological activity of this compound, based on protocols used for similar compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard animal model to screen for acute anti-inflammatory activity.
-
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Parenteral vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle (control) orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
Visualizations
Proposed Experimental Workflow for Biological Activity Screening
Caption: A logical workflow for the initial biological screening of this compound.
Potential Anticancer Signaling Pathway
Caption: A hypothesized signaling pathway for the potential anticancer activity of the compound.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural features of this compound and the documented bioactivities of its analogs strongly suggest that this compound warrants investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The presence of the bromine atom is particularly noteworthy, as it often enhances the pharmacological potency of organic molecules.
Future research should focus on the synthesis and in vitro screening of this compound using the experimental protocols outlined in this whitepaper. Positive results from these initial screens would justify further in vivo studies to evaluate efficacy and safety, as well as detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such a systematic approach will be crucial in determining the true therapeutic potential of this promising compound.
References
- 1. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. “Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives” | Professor C.A. Obafemi [scholar.oauife.edu.ng]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Bromophenyl Glyoxylic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-bromophenyl glyoxylic acid, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds. While a singular "discovery" paper remains elusive in historical records, its synthesis is deeply rooted in the foundational principles of organic chemistry, particularly the well-established methods for the preparation of arylglyoxylic acids. This document details the two primary synthetic routes that were likely instrumental in its initial preparation: the oxidation of 2-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of these processes. Furthermore, this guide includes characterization data and visualizations of the synthetic pathways to serve as a valuable resource for researchers in the field.
Historical Context: The Rise of Arylglyoxylic Acids
The story of 2-bromophenyl glyoxylic acid is intrinsically linked to the broader history of organic synthesis and the exploration of aromatic compounds. While the exact date of its first synthesis is not well-documented, the chemical principles underlying its creation were established by pioneering chemists of the 19th century. The work of Justus von Liebig and Friedrich Wöhler on isomers and radicals laid the groundwork for understanding the structure and reactivity of organic molecules, paving the way for the systematic synthesis of novel compounds.[1][2][3][4][5]
The development of methods for the synthesis of arylglyoxylic acids, in general, provided the necessary toolkit for the eventual preparation of the 2-bromo derivative. These methods, primarily focusing on the introduction of the glyoxylic acid moiety onto an aromatic ring, became standard procedures in the organic chemist's arsenal.
Primary Synthetic Pathways
Two principal synthetic routes have been historically employed for the synthesis of arylglyoxylic acids and, by extension, 2-bromophenyl glyoxylic acid. These methods remain relevant and are still widely used in various forms today.
Oxidation of 2-Bromoacetophenone
One of the most direct methods for the synthesis of 2-bromophenyl glyoxylic acid is the oxidation of the corresponding acetophenone derivative, 2-bromoacetophenone. Selenium dioxide (SeO₂) emerged as a key reagent for this type of transformation.
Experimental Protocol: Oxidation of 2-Bromoacetophenone
-
Materials: 2-bromoacetophenone, selenium dioxide, dioxane (or another suitable solvent), water.
-
Procedure: A mixture of 2-bromoacetophenone and a stoichiometric amount of selenium dioxide is refluxed in a suitable solvent, such as aqueous dioxane. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is then concentrated, and the crude 2-bromophenyl glyoxylic acid is purified by recrystallization or column chromatography.
Quantitative Data for Analogous Reactions:
| Reactant | Oxidizing Agent | Solvent | Yield (%) |
| Acetophenone | Selenium Dioxide | Aqueous Dioxane | ~70% |
| 4-Methoxyacetophenone | Selenium Dioxide | Pyridine | ~65% |
| 4-Nitroacetophenone | Selenium Dioxide | Acetic Anhydride | ~55% |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-bromophenyl glyoxylic acid via oxidation.
Friedel-Crafts Acylation of Bromobenzene
Another fundamental approach to constructing 2-bromophenyl glyoxylic acid is through the Friedel-Crafts acylation of bromobenzene. This powerful reaction introduces an acyl group onto the aromatic ring, which can then be converted to the glyoxylic acid. The use of oxalyl chloride or its derivatives as the acylating agent is a direct route to the α-keto acid functionality.
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene
-
Materials: Bromobenzene, oxalyl chloride, aluminum chloride (AlCl₃), a suitable inert solvent (e.g., carbon disulfide, dichloromethane).
-
Procedure: To a cooled solution of bromobenzene and a Lewis acid catalyst, typically anhydrous aluminum chloride, in an inert solvent, oxalyl chloride is added dropwise. The reaction is stirred at a controlled temperature until completion. The reaction is then quenched by carefully pouring the mixture onto ice and acidifying with hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
Quantitative Data for Analogous Reactions:
The yields of Friedel-Crafts acylation reactions can vary significantly depending on the substrate, acylating agent, and reaction conditions. For the acylation of bromobenzene, ortho substitution is generally less favored than para substitution due to steric hindrance and the electronic effects of the bromine atom.
| Aromatic Substrate | Acylating Agent | Catalyst | Major Product | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ | Acetophenone | >90% |
| Bromobenzene | Acetyl Chloride | AlCl₃ | 4-Bromoacetophenone | ~60-70% |
| Anisole | Propionyl Chloride | AlCl₃ | 4-Methoxypropiophenone | ~90% |
Logical Relationship of the Friedel-Crafts Acylation Pathway:
Caption: Key steps in the Friedel-Crafts acylation route to 2-bromophenyl glyoxylic acid.
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of 2-bromophenyl glyoxylic acid. The following table summarizes key physical and spectral properties, compiled from various sources and analogous compounds.
| Property | Value |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108-110 °C (literature values may vary) |
| ¹H NMR (CDCl₃, δ) | ~7.4-7.8 (m, 4H, Ar-H), ~9.8 (s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ) | ~115-135 (Ar-C), ~165 (C=O, ketone), ~185 (C=O, acid) |
| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch), ~1730 (C=O stretch, ketone), ~1690 (C=O stretch, acid) |
| Mass Spectrum (EI) | m/z 228/230 (M⁺), 200/202 (M-CO)⁺, 183/185 (M-COOH)⁺ |
Applications in Drug Discovery and Development
2-Bromophenyl glyoxylic acid and its derivatives serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the glyoxylic acid moiety can be transformed into various other functional groups. Its derivatives have been explored in the development of:
-
Antiviral agents
-
Anticancer agents
-
Enzyme inhibitors
The ability to readily modify the structure of 2-bromophenyl glyoxylic acid makes it a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs.
Conclusion
While the precise moment of its discovery may be lost to the annals of chemical history, the synthesis and utility of 2-bromophenyl glyoxylic acid are firmly established. The classical methods of oxidation and Friedel-Crafts acylation provide robust and reliable pathways to this important synthetic intermediate. This technical guide, by consolidating the historical context, synthetic protocols, and characterization data, aims to equip researchers with the necessary knowledge to effectively utilize 2-bromophenyl glyoxylic acid in their scientific endeavors. The continued exploration of its chemistry will undoubtedly lead to the development of new and innovative molecules with significant applications in medicine and materials science.
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. BJOC - Volume 19 - 2023 [beilstein-journals.org]
- 3. Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation | Semantic Scholar [semanticscholar.org]
- 4. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]
- 5. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 2-(2-Bromophenyl)-2-oxoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of 2-(2-Bromophenyl)-2-oxoacetic acid. While a comprehensive search of publicly available databases and scientific literature did not yield specific experimental spectra for this compound, this guide outlines the standard methodologies for acquiring and interpreting the necessary Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables are formatted to present the anticipated spectroscopic data for this compound. In the absence of experimental data, representative chemical shifts and fragmentation patterns for similar aromatic keto-acids are used for illustrative purposes.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet | 1H | Ar-H |
| ~7.4-7.7 | Multiplet | 3H | Ar-H |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (Ketone) |
| ~165 | C=O (Carboxylic Acid) |
| ~135 | Ar-C (Quaternary) |
| ~133 | Ar-CH |
| ~131 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-C-Br |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic) |
| ~750 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 228/230 | -- | [M]⁺ (Molecular Ion, bromine isotopes) |
| 211/213 | -- | [M-OH]⁺ |
| 183/185 | -- | [M-COOH]⁺ |
| 155/157 | -- | [C₇H₄Br]⁺ |
| 104 | -- | [C₇H₄O]⁺ |
| 76 | -- | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width (e.g., 0 to 220 ppm), a longer acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Bromophenyl)-2-oxoacetic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide protocols for the synthesis of diverse heterocyclic scaffolds, which are crucial in medicinal chemistry and drug discovery, utilizing 2-(2-bromophenyl)-2-oxoacetic acid as a key starting material. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Application Note 1: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The reaction of α-keto acids with o-phenylenediamines provides a straightforward method for the synthesis of quinoxalinones.
Experimental Protocol
This protocol is adapted from the general synthesis of quinoxalines from α-dicarbonyl compounds.
Reaction Scheme:
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-(2-bromophenyl)quinoxalin-2(1H)-one.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |
| 3-(2-Bromophenyl)quinoxalin-2(1H)-one | C₁₄H₉BrN₂O | 301.14 | 85-95 |
Note: The proposed yield is based on analogous reactions reported in the literature for similar substrates.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one.
Application Note 2: Synthesis of 2-(2-Bromophenyl)-4H-benzo[d][1][2]oxazin-4-one
Benzoxazinones are privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities. A copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides an efficient route to these heterocycles.[1]
Experimental Protocol
This protocol is based on a reported copper-catalyzed synthesis of 2-aryl-4H-benzo[d][2][3]oxazin-4-ones.[1]
Reaction Scheme:
Materials:
-
This compound
-
Anthranilic acid
-
Copper(I) chloride (CuCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (2.0 eq), anthranilic acid (1.0 eq), and CuCl (10 mol%).
-
Add DMF as the solvent, followed by DIPEA (2.0 eq).
-
Heat the reaction mixture at 55 °C for 12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-(2-bromophenyl)-4H-benzo[d][2][3]oxazin-4-one.
Quantitative Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield Range (%)[1] |
| 2-(2-Bromophenyl)-4H-benzo[d][2][3]oxazin-4-one | C₁₄H₈BrNO₂ | 302.13 | 70-87 |
Workflow Diagram
Caption: Copper-catalyzed synthesis of 2-(2-Bromophenyl)-4H-benzo[d][2][3]oxazin-4-one.
Application Note 3: Proposed Synthesis of 2,4(5)-Disubstituted Imidazoles via a Multicomponent Reaction
Imidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that allows for the construction of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4][5][6][7]
Experimental Protocol (Proposed)
This protocol is a proposed adaptation of the Debus-Radziszewski synthesis.
Reaction Scheme:
(Note: The carboxylic acid group may or may not be retained depending on the reaction conditions, potentially leading to decarboxylation.)
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (excess, e.g., 5-10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the solid by recrystallization or column chromatography.
Quantitative Data (Hypothetical)
| Product Name (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) |
| 4-(2-Bromophenyl)-2-phenyl-1H-imidazole-5-carboxylic acid | C₁₆H₁₁BrN₂O₂ | 343.18 | 60-80 |
Note: The yield is hypothetical and will depend on the specific aldehyde used and the optimization of reaction conditions.
Logical Diagram of the Multicomponent Reaction
Caption: Logic of the one-pot multicomponent synthesis of imidazoles.
Signaling Pathways in Drug Discovery
The heterocyclic cores synthesized from this compound are prevalent in molecules designed to modulate various biological signaling pathways. For instance, quinoxaline derivatives have been investigated as inhibitors of kinases involved in cancer signaling, while benzoxazinones have shown activity as protease inhibitors. The ability to rapidly generate a diverse library of these heterocycles from a common precursor is highly valuable for screening against a multitude of biological targets.
Caption: Drug discovery workflow enabled by heterocyclic synthesis from a common precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, a valuable building block in the development of novel therapeutics and other complex organic molecules. The described methodology centers around the Grignard reaction, a robust and versatile C-C bond-forming strategy. The protocol outlines the formation of a Grignard reagent from a suitable 2-bromophenyl precursor and its subsequent reaction with diethyl oxalate to yield the target α-keto acid. These application notes also include tabulated data for reagents and reaction parameters, as well as diagrams illustrating the experimental workflow and reaction pathway.
Introduction
α-Keto acids are pivotal intermediates in organic synthesis due to their dual functionality, which allows for a variety of subsequent chemical transformations. Specifically, this compound is of significant interest in medicinal chemistry, where the bromo-phenyl moiety can be further functionalized through cross-coupling reactions to generate diverse molecular scaffolds. The Grignard reaction offers a reliable method for the synthesis of such compounds. The general principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] In this protocol, the Grignard reagent is prepared from a 2-bromophenyl derivative and reacted with diethyl oxalate to construct the desired α-keto ester, which is then hydrolyzed to the final carboxylic acid.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | Crystal | J.T. Baker |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7%, inhibitor-free | Sigma-Aldrich |
| Diethyl Oxalate | (COOC₂H₅)₂ | 146.14 | ≥99% | Alfa Aesar |
| Hydrochloric Acid | HCl | 36.46 | 2 M (aq) | Fisher Scientific |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Saturated (aq) | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |
| Sodium Hydroxide | NaOH | 40.00 | Pellets, ≥97% | Macron |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Grignard Formation | |
| Reaction Temperature | Gentle reflux (~35 °C) |
| Reaction Time | 1-2 hours |
| Reaction with Diethyl Oxalate | |
| Initial Temperature | -78 °C |
| Reaction Time at -78 °C | 2 hours |
| Warming Period | Slowly to room temperature |
| Hydrolysis | |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Experimental Protocols
Part A: Preparation of the Grignard Reagent (2-Bromophenylmagnesium Bromide)
-
Apparatus Setup: All glassware (a three-necked round-bottom flask, a condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[3][4]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine. The iodine serves to activate the magnesium surface and acts as an indicator of reaction initiation.[5]
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation and Progression: The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the formation of the Grignard reagent.[2] Once initiated, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Synthesis of Ethyl 2-(2-Bromophenyl)-2-oxoacetate
-
Cooling: In a separate, flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.[7]
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent from Part A to the cooled diethyl oxalate solution via a cannula or the dropping funnel. It is crucial to maintain the temperature at -78 °C during the addition to prevent side reactions.[7]
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[7]
Part C: Hydrolysis to this compound
-
Ester Hydrolysis: To the reaction mixture from Part B, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.
-
Reaction: Stir the mixture at room temperature for 12-24 hours to ensure complete hydrolysis of the ester.
-
Workup:
-
Acidify the reaction mixture to a pH of approximately 1-2 with 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Diethyl ether is extremely flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present in the laboratory.
-
The reaction quenching and acidification steps are exothermic and should be performed with caution in an ice bath.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
References
Application of 2-(2-Bromophenyl)-2-oxoacetic Acid in Medicinal Chemistry: A Versatile Precursor for Bioactive Quinoxaline Derivatives
Introduction
2-(2-Bromophenyl)-2-oxoacetic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of pharmacological activities. Its α-keto acid moiety provides a reactive handle for condensation reactions, particularly with binucleophiles, to construct diverse molecular scaffolds. The presence of a bromine atom on the phenyl ring offers a site for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note focuses on the utility of this compound as a precursor for the synthesis of quinoxaline derivatives, a class of compounds renowned for their antimicrobial and anticancer properties.
Application in the Synthesis of Bioactive Quinoxalines
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This scaffold is a common feature in a multitude of biologically active molecules. The synthesis of the quinoxaline ring system is often achieved through the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. α-Keto acids, like this compound, serve as excellent precursors for this transformation, leading to the formation of 3-substituted-quinoxalin-2(1H)-ones.
The resulting 3-(2-bromophenyl)quinoxalin-2(1H)-one scaffold is a promising platform for the development of novel therapeutic agents. The quinoxaline core itself is known to intercalate with DNA and inhibit topoisomerases, leading to anticancer effects. Furthermore, the 2-bromophenyl substituent can be further modified using cross-coupling reactions to introduce a variety of functional groups, allowing for the fine-tuning of the molecule's biological activity.
Antimicrobial and Antifungal Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[1][2][3][4][5] The mechanism of their antimicrobial action is often attributed to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. The following table summarizes the antimicrobial and antifungal activity of various quinoxaline derivatives, highlighting the potential of this chemical class.
| Compound Class | Organism | Activity | Value | Reference |
| Quinoxaline Derivatives | Acidovorax citrulli | Antibacterial | - | [3] |
| Quinoxaline Derivatives | Rhizoctonia solani | Antifungal (EC50) | 8.54 µg/mL | [3] |
| Quinoxaline-2-oxyacetate Hydrazide | Gibberella zeae | Antifungal (EC50) | 0.87 µg/mL | [6] |
| Quinoxaline-2-oxyacetate Hydrazide | Colletotrichum orbiculare | Antifungal (EC50) | 1.01 µg/mL | [6] |
| Quinoxaline-2-oxyacetate Hydrazide | Alternaria alternata | Antifungal (EC50) | 1.54 µg/mL | [6] |
| Quinoxaline-2-oxyacetate Hydrazide | Rhizoctonia solani | Antifungal (EC50) | 0.20 µg/mL | [6] |
Mandatory Visualizations
Experimental Protocols
Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one
This protocol describes the synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (or glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol (or glacial acetic acid).
-
Add 1.0 equivalent of o-phenylenediamine to the solution.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 3-(2-Bromophenyl)quinoxalin-2(1H)-one.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoxaline derivative against a panel of bacteria.
Materials:
-
Synthesized 3-(2-Bromophenyl)quinoxalin-2(1H)-one
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator (37 °C)
-
Microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include wells for a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the solvent used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
This compound is a readily accessible and versatile starting material for the synthesis of medicinally relevant quinoxaline derivatives. The straightforward condensation reaction with o-phenylenediamines provides a robust entry to a scaffold with proven antimicrobial and anticancer potential. The presence of the bromo-substituent allows for further chemical exploration to optimize the pharmacological profile of these compounds, making this compound a valuable tool for researchers and drug development professionals.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Bromophenyl)-2-oxoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-bromophenyl)-2-oxoacetic acid and its derivatives in palladium-catalyzed cross-coupling reactions. This versatile building block serves as a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are designed to serve as a robust starting point for researchers, offering detailed methodologies for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For substrates such as this compound derivatives, these reactions open pathways to novel biaryl compounds, substituted alkenes, and alkynes, many of which are key intermediates in the development of new pharmaceuticals. The presence of the ortho-bromo and α-keto-acid functionalities introduces unique electronic and steric properties that necessitate careful optimization of reaction conditions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides.[2] For sterically hindered substrates like this compound derivatives, the choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high yields.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Est. >85 |
| 2 | 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12 | Est. >90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | Est. >80 |
Note: Estimated yields are based on reactions with structurally similar, sterically hindered aryl bromides.[2][3] Optimization may be required for specific this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a methyl 2-(2-bromophenyl)-2-oxoacetate with an arylboronic acid.
Materials:
-
Methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add methyl 2-(2-bromophenyl)-2-oxoacetate (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).[2]
-
Evacuate and backfill the vessel with an inert gas three times.[2]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.[2]
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is particularly useful for introducing vinyl groups that can be further functionalized.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | Est. >90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | Est. >85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc | DMA | 120 | 10 | Est. >80 |
Note: Estimated yields are based on typical Heck reactions with aryl bromides.[4][5] Optimization for this compound derivatives is recommended.
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of an ethyl 2-(2-bromophenyl)-2-oxoacetate with styrene.
Materials:
-
Ethyl 2-(2-bromophenyl)-2-oxoacetate (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a Schlenk tube, add ethyl 2-(2-bromophenyl)-2-oxoacetate (1.0 mmol), potassium carbonate (2 mmol), and palladium(II) acetate (0.01 mmol).[4]
-
Add a mixture of DMF (3 mL) and water (3 mL).[4]
-
Add styrene (1.5 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C for 4 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[6] This reaction provides access to functionalized alkynes which are versatile intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | RT | 6-20 | Est. >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 8 | Est. >85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (5) | K₂CO₃ | Acetonitrile | 50 | 12 | Est. >80 |
Note: Estimated yields are based on Sonogashira couplings with various aryl bromides.[7] Conditions should be optimized for this compound derivatives.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of N,N-diethyl-2-(2-bromophenyl)-2-oxoacetamide with phenylacetylene.
Materials:
-
N,N-diethyl-2-(2-bromophenyl)-2-oxoacetamide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a dried flask under an inert atmosphere, add N,N-diethyl-2-(2-bromophenyl)-2-oxoacetamide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-20 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Heterocycle Synthesis
A significant application of these cross-coupling reactions with this compound derivatives is the synthesis of various heterocyclic compounds through intramolecular cyclization or tandem reaction sequences.
Synthesis of Oxindoles via Intramolecular Heck Reaction
Amide derivatives of this compound can be coupled with vinyl bromides, followed by an intramolecular Heck reaction to construct spiroindenyl-2-oxindoles.[8] This cascade process involves the formation of a spiropalladacycle intermediate.
Synthesis of Benzofurans via Intramolecular O-Arylation
Ester derivatives of this compound can undergo intramolecular O-arylation to form benzofuran scaffolds. This can be achieved by first coupling with a suitable oxygen nucleophile, followed by a palladium-catalyzed cyclization.[9] A domino intermolecular Sonogashira coupling of related 2-(2-bromophenoxy)acetates with terminal acetylenes can also lead to the formation of 2,3-disubstituted benzofurans.[10]
Visualizing Reaction Pathways and Workflows
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Heck reaction.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Oxidation of 2-(2-bromophenyl)mandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the oxidation of 2-(2-bromophenyl)mandelic acid to its corresponding α-keto acid, 2-(2-bromophenyl)glyoxylic acid. α-Keto acids are pivotal building blocks in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol detailed below utilizes potassium permanganate as a robust and effective oxidizing agent. This application note includes a step-by-step methodology, a summary of quantitative data, safety precautions, and graphical representations of the experimental workflow and chemical transformation.
Principle of the Reaction
The core of this procedure is the oxidation of the secondary alcohol group in 2-(2-bromophenyl)mandelic acid to a ketone functionality. This transformation yields the corresponding α-keto acid, 2-(2-bromophenyl)glyoxylic acid. While various oxidizing agents can be employed for this conversion, potassium permanganate (KMnO₄) in an alkaline medium is a classic and powerful choice for oxidizing mandelic acid derivatives to their respective oxoacids.[1][2] The reaction proceeds via a rate-limiting hydride transfer, and the resulting manganese intermediates are subsequently reduced.[2]
Chemical Equation:
Experimental Protocol
This protocol details the oxidation of 2-(2-bromophenyl)mandelic acid using potassium permanganate in an aqueous alkaline solution.
2.1 Materials and Reagents:
-
2-(2-bromophenyl)mandelic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Celite or filter aid
2.2 Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
2.3 Reaction Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask, dissolve 2.0 g of 2-(2-bromophenyl)mandelic acid in 50 mL of a 0.5 M sodium hydroxide solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Oxidant Addition: Separately, prepare a solution of 2.2 g of potassium permanganate in 40 mL of deionized water. Add this KMnO₄ solution dropwise to the cooled mandelic acid solution via a dropping funnel over approximately 45-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it, acidifying, and extracting with ethyl acetate.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and the brown MnO₂ precipitate is fully reduced.
-
Filtration: Remove the manganese salts by filtering the mixture through a pad of Celite. Wash the filter cake with a small amount of deionized water.
-
Acidification & Extraction: Transfer the clear filtrate to a separatory funnel and cool it in an ice bath. Carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid.
-
Product Isolation: Extract the acidified aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-bromophenyl)glyoxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or water) or by silica gel column chromatography.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the key quantitative parameters for the described experimental protocol.
| Parameter | Value | Notes |
| Starting Material | 2-(2-bromophenyl)mandelic acid | Substrate for the oxidation reaction. |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |
| Solvent System | 0.5 M aq. NaOH / H₂O | Provides an alkaline medium for the reaction. |
| Molar Ratio (Substrate:KMnO₄) | Approx. 1 : 2.0 | A slight excess of the oxidant ensures complete conversion of the starting material. |
| Reaction Temperature | 0 - 10 °C | Low temperature is critical to control the exothermic reaction and minimize side-product formation. |
| Reaction Time | 3 - 4 hours | Includes dropwise addition and subsequent stirring. |
| Workup Procedure | Reductive quench, acidification, extraction | Standard procedure to isolate the acidic product. |
| Expected Product | 2-(2-bromophenyl)glyoxylic acid | The corresponding α-keto acid. |
Visualized Workflows and Pathways
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical transformation of the starting material to the final product.
Caption: Step-by-step experimental workflow for the oxidation reaction.
Safety Precautions
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with other materials. Handle with care.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
The reaction is exothermic; careful temperature control is essential to prevent it from running away.
References
- 1. Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Role of 2-(2-Bromophenyl)-2-oxoacetic Acid Derivatives in Pioneering Anticancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, halogenated organic compounds, particularly those containing bromine, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. While direct literature explicitly detailing the use of 2-(2-Bromophenyl)-2-oxoacetic acid as a direct precursor in anticancer drug synthesis is limited, the broader class of bromophenyl-containing molecules has demonstrated considerable promise. This document provides detailed application notes and protocols based on existing research into various bromophenyl derivatives, offering a valuable resource for researchers exploring this chemical space for the development of next-generation cancer therapies.
Application Notes
The 2-bromophenyl moiety serves as a versatile scaffold in the design of potent anticancer agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often contributing to enhanced binding affinity with biological targets and improved cellular uptake. Research has highlighted the efficacy of bromophenyl derivatives against a range of cancer cell lines, operating through diverse mechanisms of action.
Key Classes of Anticancer Agents Incorporating a Bromophenyl Moiety:
-
Quinoline-1,3,4-oxadiazole Hybrids: These compounds have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[1] Their mechanism of action is often linked to the inhibition of key signaling proteins like EGFR (Epidermal Growth Factor Receptor).[1][2]
-
Bromophenol Hybrids: A series of bromophenol hybrids incorporating N-containing heterocyclic moieties have exhibited significant inhibitory activity against various human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and Caco2 (colon).[3] These compounds can induce apoptosis through pathways mediated by reactive oxygen species (ROS).[3]
-
2-Thioxoimidazolidin-4-one Derivatives: Novel series of 2-thiohydantoin derivatives bearing a bromophenyl group have been synthesized and evaluated for their anticancer activity against HepG2 and MCF-7 cell lines, demonstrating promising results.[4]
-
Coumarin Derivatives: Synthetic coumarin derivatives featuring a 3-bromophenyl group have been shown to inhibit cancer cell invasion and tumor growth.[5][6]
Data Summary: In Vitro Anticancer Activity of Bromophenyl Derivatives
The following table summarizes the in vitro cytotoxic activity of representative bromophenyl-containing compounds against various cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 Value | Reference |
| Quinoline-1,3,4-oxadiazole | Compound 8c | HepG2 | 0.14 µM | [2] |
| Quinoline-1,3,4-oxadiazole | Compound 12d | HepG2 | 0.18 µM | [2] |
| Quinoline-1,3,4-oxadiazole | Compound 8e | MCF-7 | 0.179 µg/mL | [1] |
| Quinoline-1,3,4-oxadiazole | Compound 15a | MCF-7 | 0.164 µg/mL | [1] |
| 2-Thioxoimidazolidin-4-one | Compound 14 | HepG2 | 2.33 µg/mL | [4] |
| 2-Thioxoimidazolidin-4-one | Compound 5 | MCF-7 | 3.98 µg/mL | [4] |
| Thiazole Derivative | Compound p2 | MCF-7 | 10.5 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently cited in the evaluation of anticancer agents.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the cytotoxic effects of synthesized bromophenyl derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Bel7402, HepG2, HCT116, Caco2)[3]
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Synthesized bromophenyl compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Assay (e.g., EGFR)
Objective: To evaluate the inhibitory activity of bromophenyl derivatives against specific protein kinases like EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Synthesized bromophenyl compounds
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the substrate peptide, and the recombinant EGFR kinase.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by bromophenyl-quinoline derivatives.
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Logical Relationship Diagram
Caption: Structure-Activity Relationship (SAR) logic for bromophenyl derivatives.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, a valuable building block in pharmaceutical and organic synthesis. The described two-step method involves the oxidation of 2'-bromoacetophenone to the intermediate glyoxal, followed by a subsequent oxidation to the final carboxylic acid product. This protocol is designed to be scalable for laboratory and pilot plant settings.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process starting from commercially available 2'-bromoacetophenone.
Step 1: Oxidation of 2'-bromoacetophenone The initial step involves the oxidation of the α-methylene group of 2'-bromoacetophenone using selenium dioxide (SeO2) to form the intermediate, (2-bromophenyl)glyoxal. This reaction is a well-established method for the synthesis of 1,2-dicarbonyl compounds from aryl ketones.[1][2][3]
Step 2: Oxidation of (2-bromophenyl)glyoxal The intermediate glyoxal is then oxidized to the desired this compound. This transformation can be efficiently carried out using a suitable oxidizing agent, such as hydrogen peroxide, which is a green and effective choice for this type of oxidation.
II. Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Mass (g) | Moles (mol) |
| Step 1: Reactants | |||||
| 2'-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 | 87.3 | 0.439 |
| Selenium Dioxide | SeO₂ | 110.96 | 1.1 | 53.5 | 0.483 |
| Dioxane | C₄H₈O₂ | 88.11 | - | 500 mL | - |
| Water | H₂O | 18.02 | - | 20 mL | - |
| Step 2: Reactants | |||||
| (2-bromophenyl)glyoxal (crude) | C₈H₅BrO₂ | 213.03 | 1.0 | ~93.5 | ~0.439 |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 1.5 | 66.5 mL | 0.658 |
| Product | |||||
| This compound | C₈H₅BrO₃ | 229.03 | - | 100.5 (theoretical) | 0.439 |
Note: The mass of (2-bromophenyl)glyoxal is an estimated theoretical yield from Step 1.
III. Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Selenium compounds are highly toxic. Handle selenium dioxide with extreme care and avoid inhalation of dust or fumes.[1][2] All waste containing selenium must be disposed of according to institutional safety guidelines.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care.
Step 1: Synthesis of (2-bromophenyl)glyoxal
Materials:
-
2'-Bromoacetophenone (87.3 g, 0.439 mol)
-
Selenium dioxide (53.5 g, 0.483 mol)
-
1,4-Dioxane (500 mL)
-
Water (20 mL)
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane (500 mL), water (20 mL), and selenium dioxide (53.5 g, 0.483 mol).
-
Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.
-
Add 2'-bromoacetophenone (87.3 g, 0.439 mol) to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium will be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Decant the hot solution from the precipitated selenium. The selenium can be filtered off if necessary, but decanting is often sufficient for the next step. The crude solution of (2-bromophenyl)glyoxal is used directly in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude solution of (2-bromophenyl)glyoxal in dioxane (from Step 1)
-
30% Hydrogen peroxide (66.5 mL, 0.658 mol)
-
Ice-water bath
-
2 L beaker
-
Sodium bisulfite (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
6 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Cool the crude solution of (2-bromophenyl)glyoxal from Step 1 in an ice-water bath to 10-15 °C.
-
Slowly add 30% hydrogen peroxide (66.5 mL, 0.658 mol) to the stirred solution, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the glyoxal is consumed.
-
Cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).
-
To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 200 mL).
-
Cool the combined aqueous bicarbonate extracts in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid. A white precipitate of the product will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture.
IV. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Bromophenyl)-2-oxoacetic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(2-Bromophenyl)-2-oxoacetic acid by recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and essential data to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or cold temperatures. A general rule of thumb is to consider solvents with similar polarities to the compound. For a substituted aromatic carboxylic acid like this, alcohols (ethanol, methanol) or a mixed solvent system (e.g., ethanol-water) are often good starting points. Experimental screening with small amounts of the crude material in various solvents is the most effective way to determine the optimal solvent.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, byproducts of side reactions, and residual solvents. Depending on the synthetic route, potential impurities could include 2-bromobenzaldehyde, or other brominated aromatic compounds.
Q4: My recrystallization yields are consistently low. What are the possible reasons?
A4: Low yields can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, cooling the solution too rapidly, or incomplete precipitation. To improve yield, use the minimum amount of hot solvent required for dissolution, preheat your filtration apparatus, allow for slow cooling, and ensure the solution is sufficiently cold before filtering the crystals.
Q5: Instead of crystals, an oil is forming as the solution cools. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the impurity level is very high, if the solution is cooled too quickly, or if the melting point of the solid is lower than the boiling point of the solvent. To resolve this, try reheating the solution and adding a small amount of additional solvent. Allowing the solution to cool more slowly can also promote crystal formation. If the problem persists, consider using a different recrystallization solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| Crystals form too quickly. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Reheat the solution and add a small amount of additional hot solvent.- Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| The recrystallized product is discolored. | - Colored impurities are present. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution and then filter it. Use charcoal sparingly as it can adsorb the desired compound as well. |
| Low recovery of the purified compound. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration funnel and receiving flask are preheated.- After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| "Oiling out" occurs instead of crystallization. | - High concentration of impurities.- Rapid cooling.- Unsuitable solvent. | - Reheat the solution to redissolve the oil, add more solvent, and cool slowly.- Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.- Experiment with a different solvent or a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes may need to be determined experimentally based on the purity of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Data Presentation
Table 1: Qualitative Solubility of Aryl-α-Keto Acids in Common Solvents
| Solvent | Temperature | Solubility | Notes |
| Water | Cold | Sparingly Soluble | Carboxylic acid group provides some polarity. |
| Water | Hot | Moderately Soluble | Increased temperature enhances solubility. |
| Ethanol | Cold | Soluble | A good candidate for a single-solvent recrystallization. |
| Ethanol | Hot | Very Soluble | May require a co-solvent like water to reduce solubility for good recovery. |
| Methanol | Cold | Soluble | Similar properties to ethanol. |
| Methanol | Hot | Very Soluble | May also benefit from a co-solvent system. |
| Toluene | Cold | Sparingly Soluble | The non-polar nature of toluene makes it a less effective solvent. |
| Toluene | Hot | Moderately Soluble | Could be a potential recrystallization solvent. |
| Hexane | Cold/Hot | Insoluble | A non-polar solvent, generally unsuitable for this polar compound. |
Note: This table provides a general guide based on the properties of similar compounds. Experimental verification is essential to determine the precise solubility of this compound.
Visualizations
Column chromatography conditions for 2-(2-Bromophenyl)-2-oxoacetic acid purification
This technical support center provides guidance for the purification of 2-(2-Bromophenyl)-2-oxoacetic acid using column chromatography. Below you will find frequently asked questions (FAQs), a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of aromatic keto acids. However, due to the acidic nature of this compound and the inherent acidity of silica gel, tailing of the product peak or, in some cases, degradation may occur.[1] If such issues are observed, consider using deactivated silica gel or neutral alumina as an alternative stationary phase.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical for achieving good separation. A common starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For acidic compounds, adding a small amount of acetic acid (0.5-2%) to the mobile phase can significantly improve the peak shape and reduce tailing.[2]
Q3: What is the ideal Rf value for my compound on a TLC plate before I run the column?
A3: For optimal separation during column chromatography, the Rf value of this compound on a TLC plate should ideally be between 0.2 and 0.4 in the chosen mobile phase.[3] An Rf in this range generally indicates that the compound will be well-retained on the column but will elute without excessive use of solvent.
Q4: How can I visualize the compound on a TLC plate if it is not colored?
A4: this compound contains a chromophore and should be visible under UV light at 254 nm, appearing as a dark spot on a fluorescent TLC plate.[4] Alternatively, various staining agents can be used for visualization, such as potassium permanganate or phosphomolybdic acid stains.
Q5: Is this compound stable on silica gel?
A5: While many compounds are stable on silica gel, some acidic or sensitive molecules can degrade.[5] It is advisable to check the stability of your compound by performing a 2D TLC. To do this, spot your compound on a TLC plate, run it in the chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of any new spots suggests that the compound may be degrading on the silica gel.
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by flash column chromatography.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
To suppress the ionization of the carboxylic acid and improve peak shape, add 0.5-1% acetic acid to the mobile phase mixture.
2. Packing the Column:
-
Choose a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the silica bed does not run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following tables provide suggested starting conditions for the column chromatography of this compound. These should be optimized based on preliminary TLC analysis.
Table 1: Suggested Mobile Phase Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Modifier | Target Rf |
| Hexane : Ethyl Acetate | 9:1 to 1:1 | 0.5-1% Acetic Acid | 0.2 - 0.4 |
| Dichloromethane : Methanol | 99:1 to 95:5 | 0.5-1% Acetic Acid | 0.2 - 0.4 |
Table 2: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Diameter | 2-4 cm (for 100-1000 mg of crude product) |
| Sample Loading | Dry loading recommended |
| Elution Mode | Isocratic or Gradient |
Troubleshooting Guide
Problem 1: The compound does not move off the baseline on the TLC plate.
-
Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Problem 2: The compound streaks or "tails" on the TLC plate and column.
-
Cause: The acidic nature of the compound interacting with the acidic silica gel.[1]
-
Solution: Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group. If tailing persists, consider using a different stationary phase like neutral alumina.
Problem 3: Poor separation of the product from impurities.
-
Cause 1: The mobile phase polarity is not optimal.
-
Solution 1: Perform a thorough TLC analysis with various solvent systems to find the best separation. A less polar mobile phase will generally increase the retention time and may improve the separation of closely eluting compounds.
-
Cause 2: The column is overloaded with the crude sample.
-
Solution 2: Reduce the amount of sample loaded onto the column relative to the amount of silica gel.
-
Cause 3: Improperly packed column.
-
Solution 3: Ensure the column is packed evenly without any cracks or air bubbles, which can lead to channeling and poor separation.[3]
Problem 4: Low or no recovery of the product from the column.
-
Cause: The compound may be degrading on the silica gel.[5]
-
Solution: Test the stability of the compound on silica using a 2D TLC. If degradation is observed, use a deactivated stationary phase (e.g., by pre-treating the silica with a triethylamine solution) or switch to a less acidic stationary phase like alumina.[6]
Workflow and Troubleshooting Diagram
Figure 1. Workflow for the purification and troubleshooting of this compound.
References
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic method.
Method 1: Grignard Reaction with Diethyl Oxalate
A common route involves the reaction of a Grignard reagent, formed from 1,2-dibromobenzene, with diethyl oxalate followed by hydrolysis.
Q1: My Grignard reagent formation is sluggish or does not initiate. What are the possible causes and solutions?
A1: Failure to form the Grignard reagent is a frequent issue. Key factors include:
-
Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are critical.[1][2][3]
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings in a mortar and pestle before use or use a crystal of iodine to activate the surface.
-
Initiation: A small amount of pre-formed Grignard reagent or 1,2-dibromoethane can be added to initiate the reaction.
Q2: The yield of my desired product is low, and I have a significant amount of biphenyl byproduct. How can I minimize this?
A2: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[3] To minimize this:
-
Slow Addition: Add the 1,2-dibromobenzene slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can favor the coupling side reaction.[3]
-
Solvent: Use anhydrous diethyl ether or THF.
Q3: After workup, I isolate 2-bromobenzoic acid instead of the target α-keto acid. What went wrong?
A3: The presence of 2-bromobenzoic acid suggests that the Grignard reagent reacted with atmospheric carbon dioxide. This can happen if the reaction is not maintained under a strict inert atmosphere. Ensure a positive pressure of nitrogen or argon throughout the reaction and workup.
Method 2: Oxidation of 2-(2-Bromophenyl)acetaldehyde
This method involves the synthesis of 2-(2-bromophenyl)acetaldehyde followed by its oxidation to the corresponding α-keto acid.
Q4: The oxidation of 2-(2-bromophenyl)acetaldehyde gives a low yield and multiple unidentified byproducts. How can I improve this?
A4: The aldehyde is prone to over-oxidation and other side reactions.
-
Choice of Oxidant: Strong oxidants like potassium permanganate can cleave the molecule. Milder oxidants like selenium dioxide or pyridinium chlorochromate (PCC) are often preferred for this transformation.[4][5]
-
Reaction Conditions: Carefully control the temperature and stoichiometry of the oxidant. Over-oxidation can lead to the formation of 2-bromobenzoic acid.
-
Purity of Starting Material: Ensure the starting aldehyde is pure, as impurities can interfere with the oxidation.
| Oxidant | Typical Yield (%) | Common Side Product(s) |
| Potassium Permanganate | 30-50 | 2-Bromobenzoic acid |
| Selenium Dioxide | 60-75 | Elemental Selenium |
| Pyridinium Chlorochromate (PCC) | 55-70 | Over-oxidation to the acid |
Table 1: Comparison of Oxidizing Agents for the Conversion of 2-(2-Bromophenyl)acetaldehyde.
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound?
A5: While several methods exist for synthesizing α-keto acids, a frequently employed route for this specific molecule involves the reaction of a Grignard reagent derived from a bromophenyl precursor with an oxalate ester, followed by hydrolysis.[6][7][8] Another viable option is the oxidation of a suitable precursor like 2-(2-bromophenyl)acetaldehyde.[5]
Q6: How can I purify the final product, this compound?
A6: Purification can often be achieved by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. Column chromatography on silica gel can also be effective.[9][10] For persistent impurities, forming a bisulfite adduct, isolating it, and then regenerating the α-keto acid with an acid can be a highly effective purification method.[11]
Q7: Are there any particular safety precautions I should take during the synthesis?
A7: Yes. When working with Grignard reagents, it is crucial to use anhydrous conditions and an inert atmosphere, as they react violently with water.[1][2] Brominated aromatic compounds can be irritants, and some oxidizing agents are toxic and require careful handling in a fume hood. Always consult the safety data sheet (SDS) for all reagents used.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: To a flame-dried three-neck flask under argon, add magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux.
-
Reaction with Diethyl Oxalate: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether and cool to -78 °C. Slowly add the prepared Grignard reagent to this solution.
-
Workup and Hydrolysis: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding it to a cold solution of 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis via Oxidation
-
Preparation of 2-(2-Bromophenyl)acetaldehyde: Oxidize 2-(2-bromophenyl)ethanol (1.0 eq) with pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane at room temperature.[5]
-
Oxidation to the α-Keto Acid: Dissolve the purified 2-(2-bromophenyl)acetaldehyde (1.0 eq) in a suitable solvent. Add the chosen oxidizing agent (e.g., selenium dioxide, 1.1 eq) and heat as required.
-
Workup: After the reaction is complete, cool the mixture and filter off any solid byproducts.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude acid by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-(bromophenyl)-2-oxoacetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-(bromophenyl)-2-oxoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of 2-(bromophenyl)-2-oxoacetic acid?
A1: The primary isomeric impurities are the ortho- (2-), meta- (3-), and para- (4-) substituted bromophenyl isomers. The distribution of these isomers is highly dependent on the synthetic route employed. For instance, Friedel-Crafts acylation of bromobenzene can lead to a mixture of ortho- and para-isomers, while syntheses starting from isomerically pure precursors should yield a single isomer.
Q2: What are the primary methods for separating these isomeric impurities?
A2: The two main techniques for purifying 2-(bromophenyl)-2-oxoacetic acid from its isomers are fractional crystallization and preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the purification, the resources available, and the required purity of the final product.
Q3: What are the key physical properties to consider for separating the isomers?
A3: The melting point and solubility of the isomers are critical for developing a separation strategy, particularly for fractional crystallization. Differences in these properties can be exploited to selectively crystallize one isomer from a solution containing a mixture.
Physicochemical Properties of 2-(bromophenyl)-2-oxoacetic acid Isomers
A summary of the available physical properties for the ortho-, meta-, and para-isomers is presented below. This data is essential for designing an effective purification strategy.
| Property | 2-(o-bromophenyl)-2-oxoacetic acid | 2-(m-bromophenyl)-2-oxoacetic acid | 2-(p-bromophenyl)-2-oxoacetic acid |
| Melting Point (°C) | 104-107[1] | 60-61[2] | 110-118 (for 4-bromophenylacetic acid)[2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone.[3] | No specific data available. | No specific data available. |
Note: The melting point for the para-isomer is for the closely related compound 4-bromophenylacetic acid and should be considered an estimate. Specific solubility data for the meta- and para-isomers is limited in the available literature.
Experimental Protocols
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent at different temperatures. By carefully selecting a solvent in which the desired isomer has lower solubility than the impurities, it is possible to selectively crystallize the target compound.
Recommended Starting Solvents for Method Development:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Hexane
-
Toluene
-
Mixtures of the above solvents (e.g., ethanol/water, acetone/hexane)
General Protocol:
-
Solvent Screening: In small test tubes, test the solubility of the impure 2-(bromophenyl)-2-oxoacetic acid in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals of the less soluble isomer. The cooling rate can influence crystal size and purity.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor (e.g., by HPLC or melting point) to assess the efficiency of the separation. This process may need to be repeated to achieve the desired purity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution separation technique that can be used to isolate pure isomers from a mixture.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | Reversed-phase C18 or Phenyl-Hexyl |
| Mobile Phase | A gradient of water and acetonitrile or methanol, with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated. |
| Flow Rate | Dependent on column dimensions. |
| Detection | UV at a wavelength where all isomers absorb (e.g., 254 nm). |
General Protocol:
-
Method Development: Develop an analytical HPLC method that shows baseline separation of the isomeric peaks.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.
-
Sample Preparation: Dissolve the impure 2-(bromophenyl)-2-oxoacetic acid in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to each separated isomer peak.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified isomers.
-
Purity Analysis: Analyze the purity of the isolated isomers using the analytical HPLC method.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Reduce the amount of solvent used. Try a solvent in which the compound is less soluble. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble. Try a lower-boiling point solvent. |
| Poor recovery of the desired isomer. | The desired isomer has significant solubility in the cold solvent. | Cool the solution to a lower temperature. Use a different solvent with lower solubility for the target isomer. |
| Low purity of the isolated crystals. | The impurities have co-crystallized with the product. | The cooling rate may be too fast. Try a slower cooling rate. The chosen solvent may not be selective enough; screen other solvents. |
Preparative HPLC
| Issue | Possible Cause | Suggested Solution |
| Poor separation of isomers. | The mobile phase or stationary phase is not providing enough selectivity. | Optimize the mobile phase gradient and composition. Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). |
| Peak tailing. | Secondary interactions between the acidic compound and the silica support of the column. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid and silanol groups. |
| Column overload. | Injecting too much sample for the column dimensions. | Reduce the injection volume or the concentration of the sample. |
Visualizations
Caption: Workflow for purification by fractional crystallization.
Caption: Workflow for purification by preparative HPLC.
References
Technical Support Center: Optimizing Catalyst Loading for 2-(2-Bromophenyl)-2-oxoacetic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid. The following information is designed to address specific challenges encountered during experimentation, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound where catalyst loading is a critical parameter?
A1: The most prevalent method is a two-step synthesis. The first step is a Friedel-Crafts acylation of bromobenzene with an acylating agent like ethyl oxalyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This is followed by the hydrolysis of the resulting ethyl 2-(2-bromophenyl)-2-oxoacetate to the final carboxylic acid product. The efficiency of the Friedel-Crafts acylation is highly dependent on the precise loading of the AlCl₃ catalyst.
Q2: Why is the stoichiometry of the Lewis acid catalyst so crucial in this Friedel-Crafts acylation?
A2: In Friedel-Crafts acylation, the Lewis acid catalyst, such as AlCl₃, not only activates the acylating agent but also forms a complex with the ketone product.[1] This complexation deactivates the product towards further acylation, which is advantageous in preventing polysubstitution.[2] However, it also means that the catalyst is not truly catalytic in the classical sense and is consumed in a stoichiometric ratio. Therefore, using at least one equivalent of the Lewis acid is necessary.
Q3: What are the consequences of using too little or too much AlCl₃ catalyst?
A3:
-
Insufficient Catalyst: Using a substoichiometric amount of AlCl₃ will likely result in an incomplete reaction and low yield, as there will not be enough catalyst to activate the acylating agent and drive the reaction to completion.
-
Excessive Catalyst: While a slight excess of AlCl₃ can be beneficial to account for any deactivation by trace amounts of water, a large excess can lead to a more difficult work-up, increased cost, and potentially the formation of undesired byproducts due to the increased reaction vigor.
Q4: My Friedel-Crafts acylation reaction is showing a low yield. What are the likely causes related to the catalyst?
A4: Low yields in this reaction can often be attributed to:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[3] It is imperative to use anhydrous conditions and freshly opened or properly stored AlCl₃.
-
Insufficient Catalyst Loading: As mentioned, a stoichiometric amount of the catalyst is required. Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent.
-
Deactivated Aromatic Ring: While bromobenzene is only moderately deactivated, the presence of any additional electron-withdrawing groups can further hinder the reaction.[3]
Q5: I am observing multiple products in my reaction mixture. What could be the cause?
A5: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, the formation of multiple products can still occur. In the case of bromobenzene, acylation can occur at the ortho, meta, and para positions. The bromine atom is an ortho-, para- director, so the formation of 2-bromo- and 4-bromo- isomers is expected. The ratio of these isomers can be influenced by the reaction conditions, including catalyst loading and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Conversion | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Deactivated bromobenzene starting material. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity AlCl₃. 2. Increase catalyst loading to 1.1 - 1.2 equivalents. For moderately deactivated substrates, a slightly higher loading may be beneficial.[4] 3. Check the purity of your bromobenzene. If other deactivating groups are present, a stronger Lewis acid or more forcing conditions may be needed.[4] |
| Formation of Multiple Isomers | 1. Reaction conditions favoring a mixture of ortho and para substitution. | 1. Carefully control the reaction temperature. Lower temperatures often favor the para isomer due to steric hindrance. The choice of solvent can also influence regioselectivity. |
| Difficult Work-up/Emulsion Formation | 1. Incomplete quenching of the AlCl₃ complex. 2. Formation of aluminum hydroxides. | 1. Ensure the reaction mixture is poured slowly into a mixture of ice and concentrated HCl with vigorous stirring to completely decompose the aluminum complexes. 2. If a gelatinous precipitate of aluminum hydroxide forms, add more concentrated HCl until it dissolves.[5] |
| Low Yield After Hydrolysis Step | 1. Incomplete hydrolysis of the ester intermediate. 2. Degradation of the product under harsh hydrolysis conditions. | 1. Ensure sufficient reaction time and appropriate temperature for the hydrolysis. Monitoring the reaction by TLC is recommended. 2. Consider using milder hydrolysis conditions, for example, a biphasic system or enzymatic hydrolysis if product stability is an issue. |
Data on Catalyst Loading Optimization
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 60 | 2 | 97 |
| 2 | 5 | 60 | 2 | 87 |
| 3 | 2 | 60 | 2 | 65 |
| 4 | 10 | 40 | 2 | 82 |
| 5 | 5 | 40 | 2 | 68 |
| 6 | 2 | 40 | 2 | 51 |
| Data adapted from a study on the Friedel–Crafts acylation of anisole.[6] |
This table demonstrates that a higher catalyst loading generally leads to a higher yield within the same reaction time.
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Bromobenzene followed by Hydrolysis
This protocol is based on established methods for the Friedel-Crafts acylation of bromobenzene.[7]
Step 1: Synthesis of Ethyl 2-(2-bromophenyl)-2-oxoacetate
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Ethyl oxalyl chloride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 2-(2-bromophenyl)-2-oxoacetate
-
Procedure:
-
Dissolve the purified ethyl 2-(2-bromophenyl)-2-oxoacetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in the synthesis.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve yields in the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The main strategies for synthesizing this compound and its esters include:
-
Oxidation of 2'-Bromoacetophenone: A common and often high-yielding method involves the oxidation of the methyl group of 1-(2-bromophenyl)ethan-1-one, for instance, using selenium dioxide. A reported synthesis using this method achieved an 87% yield.[1]
-
Friedel-Crafts Acylation: This is a direct approach where bromobenzene is acylated using an acylating agent like ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2][3] This method is often preferred for larger-scale production due to its directness.[3]
-
Grignard Reaction: This route involves preparing a Grignard reagent from a suitable precursor, which then reacts with a reagent like diethyl oxalate to form the α-keto ester.[3] This method requires strict anhydrous conditions and careful temperature control.[3]
Q2: What are the most common side products I should be aware of?
A2: Depending on the synthetic route, common side products can include:
-
In Friedel-Crafts Acylation: Polysubstituted products may form, and rearrangement of the acylium ion can lead to unexpected isomers.[2] The product itself is a deactivated aromatic compound, which helps prevent further acylation.[4]
-
In Grignard Reactions: Wurtz coupling products (R-R) can form from the organic halide.[5] Additionally, a second addition of the Grignard reagent to the newly formed ketone can occur, leading to a tertiary alcohol byproduct.[6][7]
Q3: How can I purify the final this compound product?
A3: Purification typically involves several steps. After the reaction, a standard work-up includes quenching the reaction, separating the organic and aqueous layers, and washing the organic layer with solutions like 2M HCl, water, and brine.[3] The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[3][8] For the free acid, purification can also be achieved through recrystallization or by acid-base extraction, where the acid is extracted into a basic aqueous solution, washed, and then re-acidified to precipitate the pure product.[9]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of bromobenzene resulted in a very low yield. What are the possible causes and solutions?
A: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a breakdown of potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution(s) |
| Deactivated Aromatic Ring | Bromobenzene is a deactivated aromatic compound, which can lead to slow or incomplete reactions.[2] |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture. |
| Poor Acylium Ion Formation | The acyl halide (e.g., ethyl oxalyl chloride) may be of poor quality. |
| Suboptimal Reaction Temperature | The reaction temperature might be too low for the deactivated substrate. |
Issue 2: Grignard Reaction Fails to Initiate or Gives Low Yield
Q: I'm trying a Grignard-based synthesis, but the reaction won't start, or the yield is poor. What should I check?
A: Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate and low yields are common problems that can often be traced back to specific experimental parameters.
| Possible Cause | Recommended Solution(s) |
| Wet Glassware or Solvents | Traces of water will quench the Grignard reagent.[5] |
| Passivated Magnesium Surface | The magnesium turnings may have a layer of magnesium oxide on the surface, preventing the reaction.[5] |
| Formation of Wurtz Byproduct | High local concentration of the organic halide can favor the formation of R-R coupled byproducts.[5][10] |
| Over-reaction (Diaddition) | The Grignard reagent can react a second time with the ketone product, forming an undesired tertiary alcohol.[6][7] |
Quantitative Data Summary
The yield of α-oxoacetic acid derivatives is highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing reported yields for the target compound and related derivatives.
Table 1: Synthesis of this compound
| Starting Material | Method | Reagents | Yield | Reference |
| 1-(2-bromophenyl)ethan-1-one | Oxidation | Selenium dioxide, Pyridine | 87% | [1] |
Table 2: Yield Comparison for Related Bromophenyl Acetic Acid Derivatives
| Product | Method | Starting Materials | Yield | Reference |
| Methyl 2-(4-bromophenyl)-2-oxoacetate | Oxidation | 4'-Bromoacetophenone | 40% | [9] |
| (3S)-3-(4-Bromophenyl)butanoic acid | Hydrolysis | Ethyl (3S)-3-(4-bromophenyl)butanoate | 73% | [11] |
Experimental Protocols & Workflows
Protocol 1: Oxidation of 1-(2-Bromophenyl)ethan-1-one
This protocol is based on a reported high-yield synthesis.[1]
Methodology:
-
Under a nitrogen atmosphere, add a solution of 1-(2-bromophenyl)ethan-1-one (10 g, 50.24 mmol) in pyridine (80 mL) to a 250 mL three-necked round-bottomed flask.
-
Add selenium dioxide (22 g, 198.27 mmol) to the flask.
-
Heat the reaction mixture in an oil bath at 120°C and stir for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of water. Wash the aqueous phase with ethyl acetate (2 x 50 mL).
-
Adjust the pH of the aqueous phase to 1-2 using 4 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 80 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
References
- 1. This compound | 26767-16-8 [amp.chemicalbook.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. irf.fhnw.ch [irf.fhnw.ch]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in Grignard synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid via the Grignard reaction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
The synthesis involves a three-step process:
-
Formation of the Grignard Reagent: 1,2-dibromobenzene reacts with magnesium metal to form 2-bromophenylmagnesium bromide.
-
Reaction with Diethyl Oxalate: The Grignard reagent attacks diethyl oxalate to form ethyl 2-(2-bromophenyl)-2-oxoacetate.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Q2: Why are anhydrous conditions critical for this reaction?
Grignard reagents are highly reactive and will react with protic solvents like water. This reaction is an acid-base reaction that is much faster than the desired carbon-carbon bond formation. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, leading to a significant decrease in yield.
Q3: How can I activate the magnesium turnings to initiate the Grignard reaction?
Magnesium turnings are often coated with a layer of magnesium oxide, which can prevent the reaction from starting. Activation can be achieved by:
-
Adding a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane. This reacts with the magnesium to expose a fresh surface.
-
Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
Q4: What are the most common side reactions in this synthesis?
The primary side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1,2-dibromobenzene to form a biphenyl byproduct.
-
Double Addition: A second molecule of the Grignard reagent can add to the ketone group of the product ester, leading to the formation of a tertiary alcohol.
-
Benzyne Formation: Under certain conditions, 2-bromophenylmagnesium bromide can eliminate MgBrX to form a highly reactive benzyne intermediate, which can lead to various side products.
-
Reaction with Water: As mentioned, any moisture will protonate the Grignard reagent, forming bromobenzene and reducing the yield.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. By taking small aliquots from the reaction mixture, you can track the consumption of the starting material (diethyl oxalate) and the formation of the product ester.
Troubleshooting Guide: Low Yield
Low yield is a common issue in Grignard syntheses. The following guide addresses potential causes and their solutions in a question-and-answer format.
Issue 1: The Grignard reaction does not initiate.
-
Question: I've added the 1,2-dibromobenzene to the magnesium, but there's no sign of a reaction (no heat, no bubbling, no color change). What should I do?
-
Answer: This is likely due to an inactive magnesium surface or the presence of moisture.
-
Solution:
-
Ensure all your glassware was rigorously dried (flame-dried or oven-dried) and assembled under an inert atmosphere (nitrogen or argon).
-
Use freshly opened anhydrous solvent (diethyl ether or THF).
-
Activate the magnesium using a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may also help initiate the reaction.
-
-
Issue 2: The reaction starts but then stops, or the yield of the Grignard reagent is low.
-
Question: The reaction started, but it seems to have stopped prematurely, and I suspect a low concentration of my Grignard reagent. What could be the cause?
-
Answer: This could be due to insufficient activation, impurities in the reagents, or the presence of moisture introduced during the reaction.
-
Solution:
-
Ensure slow, dropwise addition of the 1,2-dibromobenzene to maintain a gentle reflux. Adding it too quickly can lead to side reactions.
-
Use high-purity magnesium turnings and freshly distilled 1,2-dibromobenzene.
-
Maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric moisture from entering the system.
-
-
Issue 3: The final product yield is low after the reaction with diethyl oxalate and workup.
-
Question: I successfully formed the Grignard reagent, but my final yield of this compound is poor. What are the likely causes?
-
Answer: Low yield at this stage can be attributed to several factors, including side reactions with the diethyl oxalate, incomplete hydrolysis, or product loss during purification.
-
Solution:
-
Minimize Double Addition: This is a major side reaction. To mitigate it, use "inverse addition," where the Grignard reagent is slowly added to a cold solution of excess diethyl oxalate (at -78 °C). This keeps the concentration of the Grignard reagent low and favors the formation of the desired ketoester.
-
Ensure Complete Hydrolysis: The hydrolysis of the intermediate ester to the carboxylic acid can be slow. Ensure adequate reaction time and appropriate concentrations of acid or base for the hydrolysis step. Monitor the hydrolysis by TLC to confirm the disappearance of the ester.
-
Optimize Purification: The final product is a solid. Recrystallization is a common purification method. The choice of solvent is critical to maximize recovery. Perform small-scale solubility tests to find a suitable solvent or solvent pair where the product is soluble at high temperatures and insoluble at low temperatures.
-
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes. Note that these are generalized values and may require optimization for your specific setup.
Table 1: Grignard Reagent Formation
| Parameter | Value | Notes |
| Reactants | 1,2-dibromobenzene, Magnesium turnings | Use a slight excess of magnesium (1.1-1.2 equivalents). |
| Solvent | Anhydrous Diethyl Ether or THF | THF is generally preferred for aryl bromides. |
| Initiator | Iodine crystal or 1,2-dibromoethane | A small amount is sufficient. |
| Temperature | Gentle reflux | The reaction is exothermic and should sustain its own reflux. |
| Reaction Time | 1-3 hours | Monitor for the disappearance of magnesium. |
Table 2: Reaction with Diethyl Oxalate
| Parameter | Value | Notes |
| Reactants | 2-bromophenylmagnesium bromide, Diethyl oxalate | Use an excess of diethyl oxalate (1.5-2.0 equivalents). |
| Addition Mode | Inverse addition (Grignard to oxalate) | Crucial for minimizing the double addition side reaction. |
| Temperature | -78 °C | Maintain a low temperature during the addition. |
| Reaction Time | 1-2 hours at -78 °C, then warm to room temp. | Monitor by TLC. |
| Workup | Saturated aqueous NH₄Cl solution | Quenches the reaction. |
Table 3: Hydrolysis of Ethyl 2-(2-Bromophenyl)-2-oxoacetate
| Parameter | Value | Notes |
| Method | Acidic or Basic Hydrolysis | Basic hydrolysis followed by acidification is common. |
| Base | NaOH or KOH in Ethanol/Water | Use a molar excess of base. |
| Temperature | Room temperature to gentle reflux | Higher temperatures will speed up the reaction. |
| Reaction Time | 2-12 hours | Monitor by TLC for the disappearance of the ester. |
| Workup | Acidification with HCl to pH ~2 | To precipitate the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-Bromophenyl)-2-oxoacetate
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1,2-dibromobenzene (1.0 eq.) in anhydrous THF.
-
Add a small amount of the 1,2-dibromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling.
-
Once initiated, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium is consumed. Cool the solution to room temperature.
-
-
Reaction with Diethyl Oxalate:
-
In a separate flame-dried, three-necked flask, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via a cannula or dropping funnel over 1-2 hours, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-bromophenyl)-2-oxoacetate.
-
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-(2-bromophenyl)-2-oxoacetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the ester has been consumed, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Select a suitable solvent or solvent pair for recrystallization. Common choices for similar compounds include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthetic pathway for this compound.
Managing reaction temperature for selective bromination
Welcome to the technical support center for selective bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions with a focus on managing reaction temperature to achieve high selectivity.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence the regioselectivity of electrophilic aromatic bromination?
Reaction temperature is a critical parameter for controlling regioselectivity in electrophilic aromatic bromination. Generally, lower temperatures enhance selectivity, particularly for producing the para isomer over the ortho isomer.[1][2] This is because the activation energy for the formation of the sterically less hindered para product is lower. At higher temperatures, more energy is available to overcome the activation barrier for the formation of the ortho product, leading to a mixture of isomers.[1] For highly activated systems, conducting the reaction at temperatures as low as -30°C may be necessary to achieve high para-selectivity.[3]
Q2: What is the difference between kinetic and thermodynamic control in bromination, and how does temperature play a role?
In some reactions, different products can be formed from a common intermediate. The kinetic product is the one that forms the fastest (has the lowest activation energy), while the thermodynamic product is the most stable.[3][4][5]
-
Kinetic Control: At low temperatures, reactions are often irreversible, and the major product will be the one that forms the quickest.[4][5]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the most stable product will be the major product.[4][5]
Temperature is the key factor to switch between these two control regimes. Low temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.[4][5]
Q3: My bromination reaction is producing a mixture of mono-brominated isomers. How can I improve selectivity?
To improve the selectivity for a specific mono-brominated isomer, you should primarily focus on optimizing the reaction temperature.[2] Start by running the reaction at a low temperature (e.g., 0°C or -78°C) and monitor the progress.[2] Slowly allowing the reaction to warm may help find an optimal temperature that favors your desired isomer. Additionally, the choice of solvent and brominating agent can significantly impact selectivity.[1][2] For example, using a bulkier brominating agent can sterically hinder the approach to a more crowded position.[1]
Q4: I am observing over-bromination (di- or poly-bromination) in my reaction. How can I minimize this?
Over-bromination can be a significant issue, especially with highly activated substrates. To minimize it, consider the following:
-
Control Stoichiometry: Use a 1:1 molar ratio of your substrate to the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture. This helps to avoid localized high concentrations of the brominating agent.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can significantly reduce the formation of poly-brominated byproducts.[2]
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂).[2]
Q5: My reaction is not proceeding to completion at low temperatures. What should I do?
If you are experiencing low conversion at reduced temperatures, you can try the following:
-
Gradually Increase the Temperature: After an initial period at a low temperature to ensure selectivity, you can slowly warm the reaction to room temperature or slightly above to drive it to completion.
-
Increase Reaction Time: Simply extending the reaction time at the lower temperature may be sufficient to achieve full conversion.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experimenting with different solvents may improve the conversion at low temperatures.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature significantly. For electrophilic aromatic brominations, temperatures between 0°C and -78°C may be necessary.[3] For free-radical brominations, lower temperatures also enhance selectivity. |
| Choice of brominating agent. | Consider using a bulkier brominating agent to sterically hinder reaction at the undesired position.[1] N-Bromosuccinimide (NBS) can offer different selectivity compared to Br₂.[2] |
| Solvent effects. | The polarity of the solvent can influence regioselectivity. Screen a variety of solvents to find the optimal conditions for your specific substrate. |
Issue 2: Formation of Di-brominated or Poly-brominated Products
| Possible Cause | Recommended Solution |
| Excess of brominating agent. | Use a stoichiometric amount (1:1) or a slight excess (e.g., 1.05 equivalents) of the brominating agent. |
| Reaction temperature is too high. | Lower the reaction temperature to decrease the rate of the second bromination.[2] |
| Reaction conditions favor polyhalogenation (e.g., highly activating substrate). | Use a milder brominating agent like NBS.[2] Add the brominating agent slowly and ensure efficient stirring. |
Issue 3: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Insufficient reaction time. | Extend the reaction time. |
| Inactive catalyst or brominating agent. | Use fresh, high-purity reagents. |
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Addition of HBr to 1,3-Butadiene
This reaction is a classic example of kinetic versus thermodynamic control, where temperature dictates the major product.
| Temperature (°C) | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) |
| 0 | 71 | 29 |
| 40 | 15 | 85 |
Data sourced from multiple organic chemistry resources.[4][5] At 0°C, the faster-forming 1,2-adduct is the major product (kinetic control).[4][5] At 40°C, the more stable 1,4-adduct predominates as the reaction reaches equilibrium (thermodynamic control).[4][5]
Experimental Protocols
Protocol 1: Regioselective para-Bromination of Anisole
Objective: To achieve high selectivity for the para-bromination of anisole by controlling the reaction temperature.
Materials:
-
Anisole
-
Bromine (Br₂)
-
Acetic Acid
-
Dichloromethane
-
Saturated sodium bisulfite solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of bromine in acetic acid in the dropping funnel.
-
Add the bromine solution dropwise to the stirred anisole solution over a period of 15-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography to separate the para and ortho isomers.
Protocol 2: Selective α-Bromination of Acetophenone using Bromine in Methanol
Objective: To achieve selective mono-bromination at the α-position of acetophenone.
Materials:
-
Acetophenone
-
Methanol
-
Concentrated HCl
-
Bromine (Br₂)
-
10% Sodium bicarbonate solution
Procedure:
-
Dissolve acetophenone (2.08 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add concentrated HCl (1 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of bromine (2 mmol) in methanol (10 mL) dropwise while stirring.
-
Continue stirring at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
The product can then be extracted with an organic solvent and purified.
Visualizations
Caption: Kinetic vs. Thermodynamic control pathways in bromination.
Caption: General workflow for selective bromination with temperature control.
Caption: Decision tree for troubleshooting poor selectivity in bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides and FAQs
This section is designed to help you navigate common issues you might encounter during the synthesis of this compound, whether you are using a Friedel-Crafts acylation approach or an oxidation method.
Friedel-Crafts Acylation Route
Q1: I am getting a very low yield or no product in my Friedel-Crafts acylation of bromobenzene with oxalyl chloride or its monoester monoacid chloride. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common issues and how to address them:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Inactivity or Insufficient Amount: Use a fresh, high-purity Lewis acid. For acylations, a stoichiometric amount of the catalyst is often necessary because the ketone product can form a complex with the Lewis acid, rendering it inactive.
-
Deactivated Starting Material: While bromobenzene is generally suitable for Friedel-Crafts reactions, any additional electron-withdrawing groups on the starting material would further deactivate the ring towards electrophilic substitution.
-
Inappropriate Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. Polar solvents can complex with the Lewis acid and inhibit the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions. Monitor the reaction progress by TLC to determine the optimal temperature.
Q2: My reaction is producing a complex mixture of products, and I am having trouble isolating the desired this compound.
A2: The formation of multiple products can be due to several factors:
-
Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. While the ortho- and para- isomers are typically favored, the exact ratio can be influenced by the reaction conditions. Careful purification by column chromatography or recrystallization is necessary to isolate the desired ortho-isomer.
-
Side Reactions with Oxalyl Chloride: Oxalyl chloride can decompose or react in unintended ways. Using ethyl oxalyl chloride (the monoester monoacid chloride of oxalic acid) can sometimes provide a cleaner reaction.
-
Subsequent Reactions: The product itself can sometimes undergo further reactions under the reaction conditions, especially if the temperature is too high or the reaction time is too long.
Oxidation Route from 2'-Bromoacetophenone
Q1: My oxidation of 2'-bromoacetophenone with selenium dioxide (SeO₂) is giving a low yield of this compound. How can I improve this?
A1: Optimizing the oxidation of aryl methyl ketones with SeO₂ involves careful consideration of the reaction conditions:
-
Solvent Choice: The solvent plays a crucial role in the efficiency of SeO₂ oxidations. Aromatic solvents such as nitrobenzene, benzene, chlorobenzene, and toluene have been shown to be effective.[1] In contrast, non-aromatic solvents like DMSO, acetonitrile, and DMF may not be suitable.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. An optimal temperature of around 40°C has been reported for similar reactions.[1]
-
Stoichiometry of SeO₂: Using a stoichiometric amount of SeO₂ is common. However, an excess may not necessarily improve the yield and could lead to over-oxidation or the formation of multiple products.[1]
-
Presence of an Acid: The addition of an acid, such as trifluoroacetic acid (TFA), can significantly promote the reaction. The optimal amount should be determined experimentally, as too much acid can also lead to undesired side reactions.[1]
Q2: I am observing the formation of a dark precipitate and other byproducts during the SeO₂ oxidation. What are these and how can I avoid them?
A2: The dark precipitate is likely elemental selenium (a byproduct of the reaction). This is a normal observation. Other byproducts can arise from:
-
Over-oxidation: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.
-
Condensation Reactions: In the presence of acid, the initially formed glyoxal can undergo self-condensation, leading to complex heterocyclic structures.[1]
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting material and the product, which can complicate purification.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final product can be achieved through several methods:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove the catalyst and other water-soluble impurities. This typically involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent.
-
Recrystallization: As this compound is a solid, recrystallization is an effective method for purification. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures like ethanol/water.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is often effective for separating aryl keto acids from nonpolar impurities.
Data Presentation
Table 1: Effect of Solvent on the Yield of Oxidation of Acetophenone with SeO₂
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | 40 | 2 | 65 |
| 2 | Benzene | 40 | 2 | Lower than Nitrobenzene |
| 3 | Chlorobenzene | 40 | 2 | Lower than Nitrobenzene |
| 4 | Toluene | 40 | 2 | Lower than Nitrobenzene |
| 5 | DMSO | 40 | 2 | No Product |
| 6 | Acetonitrile | 40 | 2 | No Product |
| 7 | DMF | 40 | 2 | No Product |
Note: This data is based on a study of the oxidation of acetophenone and serves as a guide for the synthesis of this compound.[1] Actual results may vary.
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Bromobenzene
This protocol is adapted from general procedures for Friedel-Crafts acylation.
Materials:
-
Bromobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry DCM from the dropping funnel.
-
After the addition is complete, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 2M HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 2-(2-bromophenyl)-2-oxoacetate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
-
Purify the final product by recrystallization.
Method 2: Oxidation of 2'-Bromoacetophenone
This protocol is based on general procedures for the oxidation of aryl ketones with selenium dioxide.
Materials:
-
2'-Bromoacetophenone
-
Selenium dioxide (SeO₂)
-
Nitrobenzene (or another suitable aromatic solvent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-bromoacetophenone (1.0 equivalent) in nitrobenzene.
-
Add selenium dioxide (1.0 equivalent) and trifluoroacetic acid (4.0 equivalents) to the solution.
-
Heat the reaction mixture to 40 °C and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute it with DCM.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation route.
Caption: Logical relationship of solvent choice on reaction outcome in SeO₂ oxidation.
References
Monitoring reaction progress of 2-(2-Bromophenyl)-2-oxoacetic acid synthesis by TLC
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of this compound from 2-bromobenzaldehyde via oxidation, with a focus on thin-layer chromatography (TLC) techniques.
Experimental Protocol: Synthesis and TLC Monitoring
Synthesis of this compound
This protocol outlines a general method for the oxidation of 2-bromobenzaldehyde.
Materials:
-
2-bromobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for TLC
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzaldehyde in a suitable solvent like dichloromethane.
-
Prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Slowly add the potassium permanganate solution to the solution of 2-bromobenzaldehyde with vigorous stirring, maintaining the temperature with an ice bath.
-
Monitor the reaction progress by taking small aliquots of the reaction mixture for TLC analysis at regular intervals (e.g., every 30 minutes).
-
Upon completion of the reaction (indicated by the disappearance of the starting material spot on the TLC plate), quench the reaction by adding sodium bisulfite until the purple color of the permanganate disappears.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
TLC Monitoring Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: At each time point, withdraw a small aliquot from the reaction mixture. Dilute this aliquot with a small amount of ethyl acetate before spotting.
-
Spotting: On the origin line, spot the starting material (2-bromobenzaldehyde), the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture).
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase of hexane and ethyl acetate (e.g., a 7:3 v/v mixture). The solvent level should be below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: After the plate has been developed and the solvent front marked, visualize the spots under UV light (254 nm). Further visualization can be achieved using a potassium permanganate stain or p-anisaldehyde stain.
Data Presentation: TLC Parameters
The following table summarizes the expected TLC results for the synthesis of this compound. The Rf values are approximate and can vary based on the exact experimental conditions.
| Compound | Expected Rf Value (7:3 Hexane:EtOAc) | Visualization Method |
| 2-bromobenzaldehyde (Starting Material) | ~0.6 - 0.7 | UV light (appears as a dark spot), Potassium permanganate stain (may give a yellow-brown spot on a purple background), p-Anisaldehyde stain (can produce a colored spot upon heating).[1] |
| This compound (Product) | ~0.2 - 0.3 | UV light (appears as a dark spot), Bromocresol green stain (appears as a yellow spot on a blue background, specific for acidic compounds), Potassium permanganate stain (may react if the molecule has oxidizable functionalities).[1] |
| Intermediate(s) (if any) | Varies | UV light, Potassium permanganate stain. |
Mandatory Visualizations
Caption: Workflow for monitoring reaction progress by TLC.
Caption: Troubleshooting logic for common TLC issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My spots are streaking on the TLC plate. What is the cause and how can I fix it?
A1: Streaking on a TLC plate can be due to several factors:
-
Sample Overloading: This is the most common reason. Try diluting your sample before spotting it on the plate.[2]
-
Highly Polar Compounds: If your product, this compound, is streaking because of its high polarity, you might need to adjust the mobile phase. Adding a small amount of a more polar solvent like methanol can sometimes help.
-
Acidic Nature of the Product: The carboxylic acid group in the product can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (e.g., 1%) to your mobile phase can help to create sharper spots.[3]
Q2: I don't see any spots on my TLC plate after developing it.
A2: There are a few possible reasons for the absence of spots:
-
Sample is too Dilute: The concentration of your compounds in the aliquot may be too low to be detected. Try concentrating your sample or spotting it multiple times in the same location, ensuring the solvent dries completely between applications.[2]
-
Compound is not UV-Active: While both the starting material and product are expected to be UV-active due to the aromatic ring, if you are looking for a non-aromatic side product, it might not be visible under UV light. In this case, use a chemical stain like potassium permanganate, which is a good general stain for oxidizable functional groups.[1][4]
Q3: The spots for my starting material and product are too close together. How can I improve the separation?
A3: If the Rf values of your starting material and product are too similar, you need to change the mobile phase to improve resolution. Since the product is more polar than the starting material, you can try:
-
Decreasing the Polarity of the Mobile Phase: A less polar mobile phase will cause all compounds to move less, which may increase the separation between spots with small differences in polarity. Try changing the hexane to ethyl acetate ratio from 7:3 to 8:2 or 9:1.
-
Trying a Different Solvent System: Sometimes, changing the solvents completely can improve separation. For example, you could try a mixture of dichloromethane and methanol.
Q4: All my spots are at the top of the TLC plate.
A4: This indicates that your mobile phase is too polar. The solvent is moving all the components, including the polar ones, up the plate too quickly. You should decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (hexane). For instance, change from a 7:3 hexane:ethyl acetate mixture to a 9:1 mixture.[2]
Q5: All my spots are at the bottom of the TLC plate.
A5: This suggests that your mobile phase is not polar enough to move the compounds up the silica gel. You need to increase the polarity of your mobile phase by increasing the proportion of the polar solvent (ethyl acetate). For example, you could change from a 7:3 hexane:ethyl acetate mixture to a 1:1 mixture.[2]
Q6: How do I know when the reaction is complete?
A6: The reaction is considered complete when the spot corresponding to the starting material (2-bromobenzaldehyde) is no longer visible in the lane of the reaction mixture on the TLC plate.[5] You should see a new spot that has appeared at a lower Rf value, which corresponds to your more polar product, this compound. The co-spot lane should show two distinct spots throughout the reaction, which will merge into a single product spot upon completion.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)-2-oxoacetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(2-Bromophenyl)-2-oxoacetic acid is a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices.
The two pathways explored are the hydrolysis of a cyanohydrin intermediate derived from 2-bromobenzaldehyde and the oxidation of 2'-bromoacetophenone. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Cyanohydrin Hydrolysis | Route 2: Oxidation of 2'-Bromoacetophenone |
| Starting Material | 2-Bromobenzaldehyde | 2'-Bromoacetophenone |
| Key Transformation | Cyanohydrin formation and hydrolysis | Oxidation of a methyl ketone |
| Reagents | Potassium cyanide, Acid | Selenium dioxide, an oxidizing agent |
| Intermediate | 2-(2-Bromophenyl)-2-hydroxyacetonitrile | 2-(2-Bromophenyl)glyoxal |
| Overall Yield | Moderate to Good | Moderate |
| Scalability | Feasible with appropriate safety measures for cyanide handling | Good |
| Safety Considerations | Use of highly toxic potassium cyanide | Use of toxic selenium compounds |
Route 1: Synthesis via Cyanohydrin Hydrolysis
This route commences with the formation of a cyanohydrin from 2-bromobenzaldehyde, which is then hydrolyzed to the desired α-keto acid. This method is a classic approach to α-hydroxy and α-keto acids.
Experimental Protocol
Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile (2-Bromobenzaldehyde Cyanohydrin)
A published procedure for the synthesis of 2-bromobenzaldehyde cyanohydrin involves the reaction of 2-bromobenzaldehyde with an acidified aqueous solution of potassium cyanide.[1]
-
Materials: 2-Bromobenzaldehyde, Potassium Cyanide, Acetic Acid, Water, Diethyl ether.
-
Procedure:
-
In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared and cooled in an ice bath.
-
Glacial acetic acid is added slowly to the cyanide solution with stirring.
-
A solution of 2-bromobenzaldehyde in a suitable organic solvent (e.g., diethyl ether) is then added dropwise to the acidified cyanide solution.
-
The reaction mixture is stirred at a low temperature for several hours to allow for the formation of the cyanohydrin.
-
After the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2-bromophenyl)-2-hydroxyacetonitrile.
-
Step 2: Hydrolysis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile to this compound
Logical Workflow for Route 1
Route 2: Synthesis via Oxidation of 2'-Bromoacetophenone
This route utilizes the direct oxidation of the methyl group of 2'-bromoacetophenone to the corresponding glyoxal, which is then further oxidized to the carboxylic acid. The Riley oxidation, using selenium dioxide, is a well-established method for this type of transformation.[2]
Experimental Protocol
Step 1: Synthesis of 2-(2-Bromophenyl)glyoxal
This procedure is adapted from the well-documented selenium dioxide oxidation of acetophenone.[3]
-
Materials: 2'-Bromoacetophenone, Selenium Dioxide, Dioxane, Water.
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser, a mixture of selenium dioxide in dioxane and a small amount of water is heated and stirred until the solid dissolves.
-
2'-Bromoacetophenone is added to the solution in one portion.
-
The reaction mixture is refluxed with continuous stirring for several hours.
-
After the reaction, the hot solution is decanted from the precipitated selenium metal.
-
The solvent is removed by distillation under reduced pressure to yield the crude 2-(2-bromophenyl)glyoxal. The product may be isolated as its hydrate by crystallization from hot water.[3]
-
Step 2: Oxidation of 2-(2-Bromophenyl)glyoxal to this compound
The oxidation of the intermediate glyoxal to the final carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide or other peroxy acids.
-
Materials: 2-(2-Bromophenyl)glyoxal, Hydrogen Peroxide, suitable solvent.
-
Procedure:
-
The crude 2-(2-bromophenyl)glyoxal is dissolved in a suitable solvent.
-
An excess of hydrogen peroxide is added portion-wise to the solution, and the reaction mixture is stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the excess hydrogen peroxide is carefully quenched.
-
The product is isolated by extraction and purified by crystallization or column chromatography.
-
Logical Workflow for Route 2
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Route 1, the cyanohydrin hydrolysis pathway, is a well-established method for α-keto acid synthesis but requires stringent safety protocols for handling cyanide. Route 2, the oxidation of 2'-bromoacetophenone, avoids the use of cyanide but involves toxic selenium reagents and may require a two-step oxidation process. For large-scale production, the oxidation route might be more amenable to process optimization and control. Researchers should carefully evaluate the experimental details and safety considerations before selecting a synthetic strategy.
References
A Comparative Guide to the Synthesis of 2-Oxoacetic Acid Derivatives: Friedel-Crafts vs. Grignard Methodologies
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Yield and Reaction Condition Comparison
The following table summarizes the key quantitative data for the synthesis of ethyl 4-methoxyphenylglyoxylate via a Friedel-Crafts acylation of anisole and a Grignard reaction of 4-methoxyphenylmagnesium bromide with diethyl oxalate.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Target Molecule | Ethyl 4-methoxyphenylglyoxylate | Ethyl 4-methoxyphenylglyoxylate |
| Starting Materials | Anisole, Ethyl oxalyl chloride, AlCl₃ | 4-Bromoanisole, Mg, Diethyl oxalate |
| Typical Yield | 85-90% | 90-98% |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Key Reagent Sensitivity | Moisture-sensitive Lewis acid (AlCl₃) | Highly moisture-sensitive Grignard reagent |
| Primary Byproducts | HCl, aluminum salts | Magnesium salts, di-addition product |
Reaction Pathways and Logical Comparison
The choice between the Friedel-Crafts and Grignard routes for the synthesis of aryl 2-oxoacetic acid derivatives often depends on factors such as substrate availability, desired scale, and tolerance to specific reagents and conditions. The following diagrams illustrate the conceptual workflow of each approach and a logical comparison of their key attributes.
Caption: Comparative experimental workflows for Friedel-Crafts and Grignard syntheses.
Caption: Key advantages and disadvantages of each synthetic method.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of ethyl 4-methoxyphenylglyoxylate using both the Friedel-Crafts and Grignard methodologies. These protocols are adapted from general procedures for similar transformations.
Friedel-Crafts Acylation of Anisole
This protocol is based on the well-established Friedel-Crafts acylation of activated aromatic compounds.
Materials:
-
Anisole
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, a solution of anisole (1.0 equivalent) in dry dichloromethane is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 4-methoxyphenylglyoxylate.
Grignard Reaction of 4-Methoxyphenylmagnesium Bromide with Diethyl Oxalate
This protocol is adapted from general procedures for the synthesis of α-keto esters from Grignard reagents and dialkyl oxalates.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
The flask is gently heated under a stream of nitrogen to activate the magnesium.
-
After cooling, anhydrous THF is added to cover the magnesium.
-
A solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing. The remaining 4-bromoanisole solution is then added at a rate to maintain a steady reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, a solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is cooled to 0 °C.
-
The freshly prepared Grignard reagent is added dropwise to the cooled diethyl oxalate solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 4-methoxyphenylglyoxylate.
Discussion and Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction are viable methods for the synthesis of aryl 2-oxoacetic acid esters. The Grignard approach generally offers a higher yield, with modern techniques like flow chemistry pushing efficiencies towards quantitative.[1] However, it necessitates the careful handling of highly moisture-sensitive Grignard reagents and strict anhydrous conditions. The primary side reaction to control is the di-addition of the Grignard reagent to the initially formed keto-ester.
The Friedel-Crafts acylation, while potentially lower yielding, uses less sensitive starting materials, although the Lewis acid catalyst is itself moisture-sensitive. This method is well-suited for electron-rich aromatic substrates like anisole. A significant drawback is the requirement for a stoichiometric amount of the Lewis acid, which can complicate purification and generate considerable waste.
Ultimately, the choice of method will be dictated by the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the cost and sensitivity of the starting materials. For high-yield, lab-scale synthesis where rigorous control of reaction conditions is possible, the Grignard method may be preferred. For larger-scale syntheses or when working with substrates incompatible with strong bases, the Friedel-Crafts acylation remains a valuable alternative.
References
Spectroscopic analysis (NMR, MS) to confirm 2-(2-Bromophenyl)-2-oxoacetic acid structure
A comparative guide to the spectroscopic analysis of 2-(2-Bromophenyl)-2-oxoacetic acid against its structural isomers and parent compound. This guide provides a detailed examination of expected and experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate unambiguous structural confirmation for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. This compound, a halogenated derivative of phenylglyoxylic acid, presents a unique analytical challenge due to the influence of the ortho-bromine substituent on its spectroscopic properties. This guide offers a comparative analysis of its expected spectroscopic data with experimental data from its para-substituted isomer, 4-Bromophenyl-2-oxoacetic acid, and the parent compound, Phenylglyoxylic acid.
At a Glance: Spectroscopic Comparison
The following tables summarize the key predicted and experimental NMR and MS data for this compound and its comparators.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) |
| This compound (Predicted) | 7.40-7.80 (m, 4H) | >10 (s, 1H) |
| Phenylglyoxylic acid (Experimental) | 7.59-7.97 (m, 5H)[1][2][3] | Not reported in organic solvent |
| 4-Bromophenyl-2-oxoacetic acid (Predicted) | ~7.7 (d, 2H), ~7.8 (d, 2H) | >10 (s, 1H) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | C=O (keto) (ppm) | C=O (acid) (ppm) | Aromatic Carbons (ppm) | C-Br (ppm) |
| This compound (Predicted) | ~185 | ~165 | 128-135 | ~122 |
| Phenylglyoxylic acid (Experimental) | 199.7[2] | 175.9[2] | 131.9-137.9[2] | N/A |
| 4-Bromophenyl-2-oxoacetic acid (Experimental) | Not explicitly assigned | Not explicitly assigned | 129-132[4] | Not explicitly assigned |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ | Key Fragments (m/z) |
| This compound (Predicted) | C₈H₅BrO₃ | 228.03 / 230.03 | 226.9 / 228.9 | 183/185 ([M-COOH]⁺), 155/157 ([M-COOH-CO]⁺), 76 |
| Phenylglyoxylic acid (Experimental) | C₈H₆O₃ | 150.13 | 149.02[1] | 105 ([M-COOH]⁺), 77 ([C₆H₅]⁺) |
| 4-Bromophenyl-2-oxoacetic acid (Predicted) | C₈H₅BrO₃ | 228.03 / 230.03 | 226.9 / 228.9 | 183/185 ([M-COOH]⁺), 155/157 ([M-COOH-CO]⁺), 76 |
Elucidating the Structure: A Deep Dive into the Spectra
The ortho-position of the bromine atom in this compound is expected to induce notable shifts in the NMR spectra compared to its para-isomer and the unsubstituted parent compound.
In the predicted ¹H NMR spectrum, the aromatic protons of the target molecule are expected to appear as a complex multiplet due to the varied electronic environments and coupling constants. This contrasts with the more symmetrical patterns anticipated for the para-substituted analog.
For the ¹³C NMR spectrum, the carbon directly bonded to the bromine atom is predicted to have a chemical shift around 122 ppm. The electron-withdrawing effects of the bromine and the two carbonyl groups will influence the chemical shifts of the aromatic carbons.
Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the [M+2]⁺ peak, with a near 1:1 ratio. Fragmentation patterns, such as the loss of the carboxylic acid group (-COOH) and carbon monoxide (-CO), further support the proposed structure.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7][8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30').
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Mass Spectrometry (MS) [9][10][11][12][13]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often run in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and observe the isotopic pattern. For further structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural relationships.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Relationships of Analytes.
References
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000743 Phenylglyoxylic Acid at BMRB [bmrb.io]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. fiveable.me [fiveable.me]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. youtube.com [youtube.com]
A Comparative Guide to Validating the Purity of Synthesized 2-(2-Bromophenyl)-2-oxoacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-(2-Bromophenyl)-2-oxoacetic acid, a key building block in organic synthesis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a robust and widely adopted technique for the purity assessment of aromatic compounds like this compound due to its high specificity, sensitivity, and resolving power. A reverse-phase HPLC method is typically the most suitable approach.
Experimental Protocol: HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 254 nm, determined by the UV spectrum of the analyte |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent, such as acetonitrile or the mobile phase, to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantification:
Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For more accurate quantification of impurities, a reference standard for each impurity is required to determine their respective response factors.
Potential Impurities
The synthesis of this compound often involves the oxidation of 2'-bromoacetophenone. Based on this synthetic route, potential impurities could include:
-
2'-bromoacetophenone: The unreacted starting material.
-
2-(2-Bromophenyl)-2-hydroxyacetic acid: An intermediate or a byproduct from incomplete oxidation.
-
Dibrominated species: Over-bromination of the aromatic ring can lead to the formation of dibrominated analogs.
-
Other reaction byproducts: Depending on the specific reagents and conditions used in the synthesis.
The proposed HPLC method is designed to separate the polar this compound from these less polar potential impurities.
Alternative Analytical Techniques
While HPLC-UV is the workhorse for purity determination, other techniques can provide complementary or confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization: The carboxylic acid group of this compound can be esterified (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) or silylated to form a more volatile derivative.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Injection: Split or splitless injection depending on the sample concentration.
-
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.
Comparison with HPLC:
-
Advantages: Provides structural information for impurity identification through mass spectral fragmentation patterns.
-
Disadvantages: Requires a derivatization step, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) along with an accurately weighed amount of an internal standard of known purity. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
NMR Data Acquisition: A high-resolution NMR spectrometer is used to acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delays).
-
Purity Calculation: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from the internal standard.
Comparison with HPLC:
-
Advantages: Provides an absolute measure of purity without the need for impurity reference standards. It is a non-destructive technique.[1]
-
Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. Signal overlap can complicate quantification.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is primarily a qualitative technique used for the identification of functional groups present in a molecule. While not typically used for quantitative purity determination, it can be a quick and simple method to confirm the identity of the synthesized compound and to detect the presence of major impurities with different functional groups.
Experimental Protocol: FTIR
The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent. The resulting spectrum is compared to the spectrum of a reference standard.
Comparison with HPLC:
-
Advantages: Fast and requires minimal sample preparation.
-
Disadvantages: Not a quantitative method for purity. It is not sensitive to impurities with similar functional groups to the main compound.
Performance Comparison
| Analytical Method | Specificity | Sensitivity | Quantitative Accuracy | Impurity Identification | Throughput |
| HPLC-UV | High | High | High (with standards) | Limited (based on retention time) | High |
| GC-MS | High | Very High | High (with standards) | High (mass spectra) | Moderate |
| qNMR | High | Moderate | Very High (absolute) | High (structural info) | Low |
| FTIR | Low | Low | Not Quantitative | Limited | Very High |
Experimental Workflow and Signaling Pathways
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for purity validation.
References
A Comparative Study of 2-(2-bromophenyl) and 2-(4-bromophenyl)-2-oxoacetic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-(2-bromophenyl)-2-oxoacetic acid and 2-(4-bromophenyl)-2-oxoacetic acid. These two isomers of bromophenylglyoxylic acid, while structurally similar, exhibit notable differences in their reaction kinetics and product profiles due to the positional difference of the bromine substituent on the phenyl ring. Understanding these differences is crucial for their effective application as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents.
The reactivity of these α-keto acids is primarily centered around the electrophilic nature of the two carbonyl carbons and the influence of the bromo-substituent on the aromatic ring. The key distinction in their reactivity arises from the "ortho effect" exhibited by the 2-bromo isomer, which introduces steric and electronic influences not present in the 4-bromo isomer.
Theoretical Underpinnings of Reactivity Differences
The reactivity of substituted phenyl compounds is influenced by a combination of electronic and steric effects. In the case of 2-(4-bromophenyl)-2-oxoacetic acid, the bromine atom at the para position primarily exerts an electronic influence. Bromine is an electron-withdrawing group through its inductive effect (-I) and a weak deactivator, which can influence the electrophilicity of the carbonyl carbons.
In contrast, this compound is subject to the ortho effect . This is a complex interplay of steric hindrance and electronic effects. The bulky bromine atom in the ortho position can sterically hinder the approach of reagents to the adjacent keto and carboxylic acid functionalities. Furthermore, the proximity of the ortho substituent can force the carbonyl groups out of the plane of the benzene ring, which can disrupt π-conjugation and alter the electronic properties of the molecule, often leading to increased acidity. It is this combination of steric and electronic factors that leads to the differential reactivity observed between the two isomers.
Comparative Reactivity Data
While direct, quantitative comparative studies on the reactivity of these two specific isomers are not abundant in the literature, we can infer their relative reactivity based on established principles of physical organic chemistry and available data for analogous systems. The following table summarizes the expected and, where available, observed reactivity in key chemical transformations.
| Reaction Type | Reagent/Conditions | This compound (Ortho Isomer) | 2-(4-bromophenyl)-2-oxoacetic acid (Para Isomer) |
| Nucleophilic Addition to the Ketone | e.g., Grignard reagents, organolithiums | Lower Reactivity Expected. Steric hindrance from the ortho-bromo group is likely to impede the approach of the nucleophile to the ketone carbonyl. | Higher Reactivity Expected. The ketone carbonyl is more accessible to nucleophilic attack. |
| Oxidation | e.g., Hydrogen peroxide, peroxy acids | Potentially Slower Reaction Rate. Steric hindrance may affect the formation of the transition state. | Generally Faster Reaction Rate. The reaction site is more sterically accessible. |
| Reduction | e.g., Sodium borohydride (NaBH₄) | Potentially Slower Reaction Rate. The approach of the hydride to the ketone may be sterically hindered. | Generally Faster Reaction Rate. Less steric hindrance allows for easier access of the reducing agent. |
| Esterification of the Carboxylic Acid | e.g., Alcohol, acid catalyst | Slower Reaction Rate. Steric hindrance around the carboxylic acid group can slow down the rate of esterification. | Faster Reaction Rate. The carboxylic acid group is more accessible. |
| Acidity (pKa) | - | Lower pKa (Higher Acidity) Expected. The ortho effect can force the carboxyl group out of the plane of the ring, reducing resonance stabilization of the acid form and increasing acidity.[1][2] | Higher pKa (Lower Acidity) Expected. The electronic effect of the para-bromo group influences acidity, but the steric component of the ortho effect is absent. |
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent compounds and a representative reaction are provided below.
Synthesis of 2-(4-bromophenyl)-2-oxoacetic acid
This protocol is adapted from the synthesis of the corresponding methyl ester.[3]
Materials:
-
4'-Bromoacetophenone
-
Selenium dioxide (SeO₂)
-
Pyridine
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4'-bromoacetophenone (1.0 eq) and selenium dioxide (1.5 eq) in pyridine.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Treat the filtrate with 1 M HCl. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M NaOH.
-
Acidify the aqueous layer to approximately pH 1.5 with 6 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(4-bromophenyl)-2-oxoacetic acid. Further purification can be achieved by recrystallization.
Synthesis of 3-Arylquinoxalin-2(1H)-ones from α-Phenylglyoxylic Acids
This is a general procedure demonstrating the reactivity of α-phenylglyoxylic acids in condensation reactions to form heterocyclic systems.
Materials:
-
2-(bromophenyl)-2-oxoacetic acid (ortho or para isomer)
-
o-Phenylenediamine
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 2-(bromophenyl)-2-oxoacetic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Stir the reaction mixture at room temperature or heat to reflux to ensure the reaction goes to completion. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Isolate the solid product by filtration. If no precipitate forms, the product can be isolated by extraction following the addition of water.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.
Caption: Comparative nucleophilic addition to ortho and para isomers.
Caption: General experimental workflow for synthesis and purification.
References
A Comparative Guide to the Synthesis of 2-Arylazetidines from Bromophenyl Precursors
The synthesis of 2-arylazetidines is a significant focus in medicinal chemistry and drug development due to the prevalence of the azetidine scaffold in numerous biologically active molecules. This guide provides a comparative analysis of various synthetic methodologies for preparing 2-arylazetidines, with a specific emphasis on those originating from bromophenyl precursors. The following sections detail quantitative performance data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their synthetic goals.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for 2-arylazetidines often involves a trade-off between yield, reaction time, stereoselectivity, and substrate scope. The table below summarizes key quantitative data for several prominent methods.
| Method | Key Features | Aryl Substituent | Yield (%) | Reaction Time (h) |
| Two-Step Regio- and Diastereoselective Synthesis | Scalable, good functional group tolerance, high diastereoselectivity. | 2-Bromophenyl | ~70-80 (estimated) | 2 |
| Phenyl | 85 | 2 | ||
| 4-Chlorophenyl | 78 | 2 | ||
| 4-Methoxyphenyl | 82 | 2 | ||
| Intramolecular Cyclization of γ-Haloamines | A common and classical route for azetidine formation. | Alkyl | 44-55 | - |
| Imino-aldol Reaction followed by Cyclization | Stereoselective synthesis of activated azetidines. | Phenyl | High | - |
| Palladium-Catalyzed Cross-Coupling | Couples 3-iodoazetidines with aryl boronic acids. | Various Aryl | Moderate to Good | - |
| Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi) | Utilizes visible light under mild conditions. | Various | - | - |
| Reduction of β-Lactams | Reduction of a corresponding β-lactam (azetidin-2-one). | - | - | - |
| Photoredox Catalysis | Functionalization of heterocyclic cores. | Diaryl | - | - |
Note: Data for some methods are not specific to 2-(2-bromophenyl)azetidine but are provided for comparative purposes. The yield for the "Two-Step Regio- and Diastereoselective Synthesis" of the 2-bromophenyl variant is an estimate based on similar substrates.
Experimental Protocols
Detailed experimental procedures for the key synthetic methods are provided below.
Method 1: Intramolecular Cyclization of a γ-Haloamine
This robust method involves a two-step process starting from 2-bromobenzaldehyde to form a γ-chloroamine precursor, followed by a base-mediated cyclization.
Step 1: Synthesis of 1-(2-Bromophenyl)-3-chloropropan-1-amine
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C.
-
Grignard Addition: Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes. Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allylic alcohol.
-
Chlorination: Dissolve the crude alcohol in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise and stir at room temperature for 4 hours.
-
Amination and Reduction: The crude allylic chloride is then converted to the corresponding amine. This can be achieved through a variety of methods, such as a Gabriel synthesis or by azide formation followed by reduction with a reagent like lithium aluminum hydride (LAH).
Step 2: Base-Mediated Cyclization
-
Reaction Setup: Dissolve the crude 1-(2-bromophenyl)-3-chloropropan-1-amine in acetonitrile (0.2 M).
-
Cyclization: Add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide (0.1 eq). Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Workup and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 2-(2-bromophenyl)azetidine.
Method 2: Two-Step Regio- and Diastereoselective Synthesis from an Oxirane Intermediate
This method involves the preparation of an N-substituted aminomethyloxirane intermediate, which then undergoes a base-mediated intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-N-((2-(2-bromophenyl)oxiran-2-yl)methyl)amine
-
Reaction Setup: To a solution of N-benzylamine (1.0 eq) in a 2:1 mixture of ethanol and water, add 2-(2-bromophenyl)oxirane (1.0 eq) at 0 °C.
-
Reaction: Stir the mixture for 5 hours at room temperature.
-
Workup: Cool the reaction to 0 °C and add toluene and a solution of sodium hydroxide. Stir the mixture at 25 °C for 16 hours. Concentrate the mixture under reduced pressure, add water, and extract the product with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Cool a solution of potassium tert-butoxide in THF to -78 °C under a nitrogen atmosphere.
-
Base Addition: Add diisopropylamine and a hexane solution of butyllithium dropwise. Stir the reaction mixture for 20 minutes at -78 °C.
-
Cyclization: Add a solution of the N-benzyl-N-((2-(2-bromophenyl)oxiran-2-yl)methyl)amine intermediate in absolute THF dropwise and stir for 2 hours at -78 °C.
-
Workup and Purification: Quench the reaction with water and diethyl ether and allow it to warm to room temperature. Separate the phases and extract the aqueous phase with diethyl ether. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(2-bromophenyl)azetidine.
Other Synthetic Approaches (General Outlines)
-
Imino-aldol Reaction followed by Cyclization: This stereoselective method typically involves the reaction of an ester enolate with an imine to form a β-amino ester. Subsequent reduction of the ester and cyclization of the resulting amino alcohol yields the azetidine ring.
-
Palladium-Catalyzed Cross-Coupling: These methods often involve the coupling of a suitable azetidine precursor, such as a 3-iodoazetidine, with an arylboronic acid in the presence of a palladium catalyst and a ligand.
-
Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine with an alkene to directly form the azetidine ring. The regioselectivity and stereoselectivity can be influenced by the substituents on both the imine and the alkene.
-
Reduction of β-Lactams: The corresponding β-lactam (azetidin-2-one) can be synthesized and then reduced to the azetidine using a strong reducing agent such as lithium aluminum hydride.
-
Photoredox Catalysis: Modern photoredox catalysis provides a powerful tool for the functionalization of saturated heterocycles. For example, a dual nickel-iridium photocatalytic system can be used for the cross-electrophile coupling to generate aryl-substituted azetidines.
Visualizing the Synthesis: A Generalized Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-arylazetidines from bromophenyl precursors, encompassing the common multi-step sequences found in the intramolecular cyclization methodologies.
This guide provides a foundational comparison of key synthetic methods for 2-arylazetidines from bromophenyl precursors. The choice of method will ultimately depend on the specific requirements of the research, including desired scale, stereochemical outcome, and available starting materials and reagents. The detailed protocols and comparative data presented herein are intended to facilitate this decision-making process for researchers in the field.
A Comparative Analysis of the Biological Activity of 2-(2-Bromophenyl)-2-oxoacetic Acid Derivatives
Introduction
2-(2-Bromophenyl)-2-oxoacetic acid serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. While data on the biological activity of the parent compound itself is limited, its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative assessment of the biological activities of various derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their investigations.
Anticancer Activity
Derivatives of 2-oxoacetic acids have been extensively investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of cancer cell proliferation and the induction of apoptosis.
Comparison of Anticancer Activity of 2-oxoacetic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Azolidinedione-acetic acids | 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | Leukemia (CCRF-CEM) | ~0.88 | [1] |
| Leukemia (HL-60(TB)) | ~0.30 | [1] | ||
| Leukemia (MOLT-4) | ~0.30 | [1] | ||
| Leukemia (SR) | ~0.31 | [1] | ||
| 2-Arylbenzoxazole acetic acids | Compound 3c | Liver Cancer (Hep3B) | 0.43 - 8.79 | [2] |
| Compound 5 | Liver Cancer (Hep3B) | 0.43 - 8.79 | [2] | |
| Compound 5 | Leukemia (L-SR) | 0.96 | [2] | |
| Compound 13a | Leukemia (L-SR) | 3.12 | [2] | |
| 2-Arylbenzoxazoles | 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | Breast Cancer (MCF-7) | Promising | [3][4] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | Breast Cancer (MCF-7) | Promising | [3][4] |
Experimental Protocols
In Vitro Anticancer Activity Screening (NCI Protocol)
The in vitro anticancer activity of the 2,4-azolidinedione-acetic acid derivatives was determined at the National Cancer Institute (NCI) using their standard screening protocol.[1] This typically involves the following steps:
-
Cell Culture: A panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in DMSO.
-
Cell Seeding: Cells are inoculated into 96-well microtiter plates.
-
Compound Exposure: After 24 hours, the test compound is added at various concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.
-
Cell Viability Assay: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read at 515 nm.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Topoisomerase II Beta (Topo2β) Inhibition Assay
For the 2-arylbenzoxazole acetic acid derivatives, the mechanism of action was investigated through their effect on Topo2β.[2]
-
Nuclear Extraction: Nuclear extracts are prepared from the treated Hep3B cells.
-
Topo2β Activity Measurement: The inhibitory activity of the compounds on Topo2β is measured using a commercial kit.
-
Comparison: The results are compared with reference drugs like levofloxacin and etoposide.
Cell Cycle Analysis
The effect of compounds on the cell cycle progression was analyzed by flow cytometry.[2]
-
Cell Treatment: Hep3B cells are treated with the test compounds.
-
Cell Fixation: Cells are harvested and fixed in 70% ethanol.
-
Staining: Cells are stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Signaling Pathway
Antimicrobial Activity
Certain derivatives of 2-oxoacetic acid have shown significant potential as antimicrobial agents against a range of bacteria and fungi.
Comparison of Antimicrobial Activity of 2-oxoacetic Acid Derivatives
| Compound Class | Derivative Example | Microorganism | EC50 (mg/L) | Reference |
| 2-Oxo-N-phenylacetamide | Compound D14 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.63 | [5] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 0.79 | [5] | ||
| 2-Phenyl-benzoxazole | Schiff's base 2b, 2c, 2d | Various bacteria | High activity | [6][7] |
| Schiff's base 2b, 2c, 2d, 2h | Various fungi | Good activity | [6][7] | |
| Pyrimidine derivative | 2-Methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on | Klebsiella pneumoniae | Comparable to Ceftriaxone | [8] |
Experimental Protocols
Antibacterial Activity Assay against Rice Pathogens
The antibacterial activity of 2-oxo-N-phenylacetamide derivatives against rice bacterial blight (Xoo) and rice bacterial streak (Xoc) was evaluated.[5]
-
Bacterial Culture: The pathogens are cultured in a suitable medium.
-
Compound Preparation: The test compounds are dissolved in a solvent.
-
Turbidity Measurement: The compounds are added to the bacterial cultures at various concentrations, and the optical density is measured to determine bacterial growth inhibition.
-
EC50 Calculation: The EC50 (concentration causing 50% inhibition) is calculated.
In Vivo Antimicrobial Activity against Klebsiella pneumoniae
The efficacy of a pyrimidine derivative was assessed in an animal model of infection.[8]
-
Infection Model: A generalized infection is induced in mice by intraperitoneal injection of K. pneumoniae.
-
Treatment: The test compound is administered to the infected animals.
-
Assessment of Activity: Antimicrobial activity is evaluated based on:
-
Animal survival rate.
-
Bacterial load in internal organs and blood.
-
Inflammatory markers (total leukocyte count, C-reactive protein, procalcitonin).
-
Experimental Workflow
The derivatives of this compound represent a promising and diverse class of compounds with significant potential for therapeutic applications. The data presented in this guide highlights their potent anticancer and antimicrobial activities. Further structure-activity relationship (SAR) studies and optimization of these lead compounds could result in the development of novel and effective drugs. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. <p>Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents</p> | Jilani | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 5. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions | Tsybizova | Siberian Journal of Clinical and Experimental Medicine [sibjcem.ru]
Navigating Synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid: A Comparative Guide to Byproduct Identification via LC-MS
For researchers and professionals in drug development, the synthesis of key intermediates like 2-(2-Bromophenyl)-2-oxoacetic acid is a critical step where purity and yield are paramount. Undesired byproducts can complicate downstream processes, impact biological activity, and pose safety risks. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of byproducts in the synthesis of this compound, offering detailed experimental protocols and comparing its performance against other analytical techniques.
Synthesis Overview and Potential Byproducts
A common synthetic route to α-keto acids like this compound involves the oxidation of the corresponding mandelic acid derivative or a Grignard reaction. For instance, a plausible synthesis could start from 2-bromobenzaldehyde, proceed through a Grignard reaction with a suitable carboxylating agent, followed by oxidation.
During such a multi-step synthesis, a variety of byproducts can emerge. These can be broadly categorized as side products, resulting from alternative reaction pathways, or byproducts, which are formed as a direct consequence of the desired reaction.[1] Common byproducts in similar syntheses involving Grignard reagents can include products of self-condensation or reaction with unreacted starting materials.[2] Oxidation steps can also lead to over-oxidation or incomplete reaction, generating further impurities.
LC-MS for Byproduct Identification: A Superior Approach
LC-MS stands out as a powerful analytical tool for identifying and quantifying byproducts in complex reaction mixtures.[3] Its high sensitivity and ability to separate compounds based on their polarity, followed by mass determination, make it ideal for this application. The following sections detail a typical LC-MS protocol and compare its utility with other methods.
Experimental Protocol: LC-MS Analysis
This protocol is designed for the analysis of a crude reaction mixture from the synthesis of this compound.
1. Sample Preparation:
-
Accurately weigh 1-5 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid).
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 Å, 1.8 µm, 2.1 mm × 100 mm) is suitable for separating the polar main product from less polar byproducts.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase to retain polar compounds, and gradually increase to elute more non-polar byproducts.[4]
-
0-1 min: 5% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of byproducts. Carboxylic acids are often best detected in negative ion mode.
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all ions present.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation: Expected Byproducts and LC-MS Data
The following table summarizes the expected mass-to-charge ratios (m/z) and hypothetical retention times (RT) for the target product and potential byproducts. The bromine atom provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
| Compound Name | Structure | Expected [M-H]⁻ m/z | Isotopic Pattern | Hypothetical RT (min) | Potential Origin |
| This compound (Target) | 228.9/230.9 | Present | 5.2 | Desired Product | |
| 2-Bromobenzoic acid | 199.9/201.9 | Present | 6.8 | Over-oxidation of 2-bromobenzaldehyde or degradation of the product. | |
| 2-Bromomandelic acid | 230.9/232.9 | Present | 4.5 | Incomplete oxidation of the intermediate. | |
| Bis(2-bromophenyl)glycolic acid | 384.9/386.9/388.9 | Present | 8.1 | Dimerization byproduct from Grignard reaction. | |
| 2-Bromobenzaldehyde (Starting Material) | 183.9/185.9 (as [M-H]⁻ adduct) | Present | 7.5 | Unreacted starting material. |
Comparative Analysis with Alternative Techniques
While LC-MS is a premier technique, other analytical methods can also be employed for byproduct identification, each with its own set of advantages and limitations.
| Analytical Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and selectivity. Provides molecular weight information. Can quantify components. | Higher equipment cost. Matrix effects can sometimes suppress ionization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. High separation efficiency. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation.[6] High temperatures can cause degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. Non-destructive. Can be used for quantification (qNMR). | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust and widely available. Good for quantification of known compounds with a chromophore. | Does not provide molecular weight information, making identification of unknown byproducts challenging. Co-eluting impurities can be missed. |
| Thin Layer Chromatography (TLC) | Simple, fast, and inexpensive for reaction monitoring. | Low resolution and sensitivity. Primarily a qualitative technique. |
Visualizing the Workflow and Reaction Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for byproduct identification and the potential synthetic pathways leading to the formation of byproducts.
Caption: Experimental workflow for LC-MS based byproduct identification.
Caption: Potential reaction pathways and byproduct formation.
References
A Comparative Analysis of Oxidizing Agents for the Synthesis of 2-Bromo-benzaldehyde from 2-Hydroxy-2-(2-bromophenyl)acetic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and selective oxidation of α-hydroxy acids to their corresponding aldehydes or ketones is a critical transformation. This guide provides an in-depth comparison of the efficacy of various common oxidizing agents for the conversion of 2-hydroxy-2-(2-bromophenyl)acetic acid to 2-bromobenzaldehyde. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design and providing a framework for troubleshooting and optimization. The information presented herein is a synthesis of established chemical principles and data from analogous transformations of similar substrates, such as mandelic acid.
Introduction to the Oxidation of α-Hydroxy Acids
The oxidation of α-hydroxy acids, such as 2-hydroxy-2-(2-bromophenyl)acetic acid, can lead to two primary products: the corresponding α-keto acid (2-oxo-2-(2-bromophenyl)acetic acid) or, through oxidative decarboxylation, the aldehyde (2-bromobenzaldehyde).[3] The choice of oxidizing agent and reaction conditions dictates the selectivity of this transformation. This guide will focus on reaction conditions that favor the formation of 2-bromobenzaldehyde.
The presence of the bromine atom on the phenyl ring introduces electronic and steric factors that can influence the reaction rate and product distribution compared to the oxidation of unsubstituted mandelic acid. The electron-withdrawing nature of bromine can affect the stability of reaction intermediates, a consideration that will be addressed in the discussion of each oxidizing agent.
Comparative Experimental Guide
This section details the experimental protocols for the oxidation of 2-hydroxy-2-(2-bromophenyl)acetic acid using three distinct and widely used oxidizing agents: Potassium Permanganate (KMnO₄), Ceric Ammonium Nitrate (CAN), and Sodium Hypochlorite (NaOCl). Each protocol is followed by a discussion of its advantages, disadvantages, and underlying reaction mechanism.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful, versatile, and cost-effective oxidizing agent.[4] Its reactivity can be modulated by controlling the pH of the reaction medium. In acidic or neutral conditions, it tends to be a more aggressive oxidant, while in alkaline conditions, its reactivity can be more controlled.[5][6][7]
-
Dissolution of Substrate: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2-hydroxy-2-(2-bromophenyl)acetic acid in 50 mL of a 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve 4 mmol of potassium permanganate in 50 mL of deionized water and cool it to 0-5 °C.
-
Reaction Execution: Slowly add the potassium permanganate solution to the stirred substrate solution over a period of 30 minutes, maintaining the temperature below 5 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ disappears and the solution becomes colorless.
-
Acidify the solution to pH 2 with 2 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude 2-bromobenzaldehyde.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value/Observation |
| Typical Yield | 75-85% (estimated based on mandelic acid oxidation) |
| Reaction Time | 1-2 hours |
| Temperature | 0-5 °C |
| Advantages | - Inexpensive and readily available- High oxidizing power |
| Disadvantages | - Formation of MnO₂ complicates workup- Potential for over-oxidation to the carboxylic acid- Stoichiometric use of the reagent |
The oxidation of α-hydroxy acids by permanganate in an alkaline medium is believed to proceed through the formation of a cyclic manganate ester intermediate.[7][8] This intermediate then decomposes in a rate-determining step to form the corresponding ketone (or in this case, the aldehyde after decarboxylation) and a reduced manganese species.[9]
Caption: Experimental workflow for the oxidation of 2-hydroxy-2-(2-bromophenyl)acetic acid using potassium permanganate.
Caption: Simplified mechanism of permanganate oxidation of an α-hydroxy acid.
Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate, (NH₄)₂Ce(NO₃)₆, is a one-electron oxidizing agent that is particularly effective for the oxidation of benzylic alcohols and α-hydroxy acids.[10][11] Reactions with CAN are often clean and proceed under mild conditions.
-
Dissolution of Substrate: In a 100 mL round-bottom flask, dissolve 5 mmol of 2-hydroxy-2-(2-bromophenyl)acetic acid in 25 mL of a 3:1 mixture of acetonitrile and water.
-
Reaction Execution: To the stirred solution at room temperature, add a solution of 12.5 mmol of ceric ammonium nitrate in 25 mL of the same solvent mixture dropwise over 15 minutes. The color of the solution will change from orange-red to pale yellow upon completion.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup:
-
Pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Observation |
| Typical Yield | 80-95% (estimated based on similar oxidations)[12] |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
| Advantages | - Mild reaction conditions- High yields and clean reactions- Simple workup |
| Disadvantages | - Higher cost compared to KMnO₄- Stoichiometric use of a heavy metal reagent |
The oxidation by Ce(IV) is a one-electron process.[11] The reaction is thought to proceed via an initial complexation of the Ce(IV) ion with the hydroxyl and carboxyl groups of the substrate. This is followed by an inner-sphere electron transfer to generate a radical intermediate, which then undergoes further oxidation and decarboxylation to yield the final aldehyde product.
Caption: Experimental workflow for the oxidation of 2-hydroxy-2-(2-bromophenyl)acetic acid using CAN.
Caption: Simplified mechanism of CAN oxidation of an α-hydroxy acid.
Sodium Hypochlorite (NaOCl)
Sodium hypochlorite, the active ingredient in household bleach, is an inexpensive and environmentally benign oxidizing agent.[13] It can be a highly effective reagent for the oxidative decarboxylation of α-hydroxy acids to aldehydes.[14] The reaction is often carried out in a biphasic system or with a phase-transfer catalyst.
-
Dissolution of Substrate: Dissolve 10 mmol of 2-hydroxy-2-(2-bromophenyl)acetic acid in 50 mL of diethyl ether in a 250 mL flask and cool the solution in an ice bath.
-
Reaction Execution: While stirring vigorously, add 40 mL of a commercial bleach solution (containing approximately 5% NaOCl) dropwise over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and carefully evaporate the solvent.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Value/Observation |
| Typical Yield | 85-95% (reported for mandelic acid)[14] |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to Room Temperature |
| Advantages | - Very inexpensive and readily available- Environmentally friendly byproducts (NaCl)- High yields reported for similar substrates |
| Disadvantages | - Concentration of commercial bleach can vary- Potential for halogenation side reactions (though less likely with an already brominated ring) |
The mechanism of sodium hypochlorite oxidation of α-hydroxy acids is thought to involve the formation of an alkyl hypochlorite intermediate.[15][16] This intermediate then undergoes an E2-type elimination of HCl and subsequent decarboxylation to afford the aldehyde.
Caption: Experimental workflow for the oxidation of 2-hydroxy-2-(2-bromophenyl)acetic acid using sodium hypochlorite.
Caption: Simplified mechanism of NaOCl oxidation of an α-hydroxy acid.
Conclusion and Recommendations
The choice of an oxidizing agent for the conversion of 2-hydroxy-2-(2-bromophenyl)acetic acid to 2-bromobenzaldehyde depends on several factors, including cost, scalability, desired yield, and ease of workup.
-
For cost-effectiveness and large-scale synthesis , sodium hypochlorite is an excellent choice, offering high yields and being environmentally benign.[14]
-
For mild conditions and high purity of the final product , ceric ammonium nitrate is a reliable option, despite its higher cost.[10]
-
Potassium permanganate remains a viable, inexpensive option, but the workup can be more cumbersome due to the formation of manganese dioxide.[5]
It is recommended that small-scale trials be conducted to optimize the reaction conditions for each method with the specific substrate, 2-hydroxy-2-(2-bromophenyl)acetic acid, to achieve the desired outcome with the highest efficiency and purity.
References
- 1. 2-ブロモベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Oxidizing Agents [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Oxidation of mandelic acid by alkaline potassium permanganate. A kinetic study | Zendy [zendy.io]
- 8. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 9. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 11. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Bleach (NaOCl) Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. Oxidation of mandelic acid to benzaldehyde etc. , Hive Methods Discourse [chemistry.mdma.ch]
- 15. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 16. Mechanism of action of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Analysis of Synthetic Pathways for 2-(2-Bromophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-2-oxoacetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the α-keto acid moiety is a versatile precursor for a variety of heterocyclic and other complex molecular architectures. The economic viability of synthesizing this intermediate is a critical consideration in drug discovery and development. This guide provides a comparative cost-analysis of three potential synthetic pathways to this compound, supported by detailed experimental protocols and cost breakdowns.
Overview of Synthetic Pathways
Three plausible synthetic routes for the preparation of this compound are considered in this analysis:
-
Pathway 1: Oxidation of 2'-Bromoacetophenone. This is a direct one-step oxidation of a commercially available starting material.
-
Pathway 2: From 2-Bromobenzaldehyde via Cyanohydrin Formation. A two-step process involving the formation of a cyanohydrin intermediate, followed by hydrolysis and oxidation.
-
Pathway 3: Friedel-Crafts Acylation of Bromobenzene. A direct acylation of bromobenzene using oxalyl chloride and a Lewis acid catalyst.
The following sections detail the experimental procedures for each pathway and provide a comprehensive cost analysis to determine the most economically favorable route.
Data Presentation: Cost-Analysis Summary
The following table summarizes the estimated costs for the starting materials and reagents required for each synthetic pathway to produce approximately 10 grams of this compound, assuming the reported or estimated yields.
| Pathway | Starting Material(s) | Key Reagents | Estimated Yield | Total Estimated Cost (per 10g of product) |
| 1. Oxidation of 2'-Bromoacetophenone | 2'-Bromoacetophenone | Selenium Dioxide, Pyridine | ~40% | ~$150 - $200 |
| 2. From 2-Bromobenzaldehyde via Cyanohydrin | 2-Bromobenzaldehyde | Sodium Cyanide, Sulfuric Acid, Manganese Dioxide | ~75% (overall) | ~$100 - $150 |
| 3. Friedel-Crafts Acylation | Bromobenzene | Oxalyl Chloride, Aluminum Chloride | ~30% | ~$200 - $250 |
Note: The costs are estimates based on currently available market prices for bulk chemicals and may vary depending on the supplier, purity, and quantity purchased. The yields are based on literature precedents for similar reactions and may vary in practice.
Experimental Protocols
Pathway 1: Oxidation of 2'-Bromoacetophenone
This pathway involves the direct oxidation of 2'-bromoacetophenone to the desired α-keto acid. Selenium dioxide is a common reagent for this type of transformation.
Reaction Scheme:
2'-Bromoacetophenone + SeO₂ → this compound
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 eq) in a minimal amount of aqueous dioxane or pyridine.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Acidify the filtrate with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
dot
Pathway 2: From 2-Bromobenzaldehyde via Cyanohydrin Formation
This two-step pathway begins with the formation of a cyanohydrin from 2-bromobenzaldehyde, which is then hydrolyzed and oxidized to the final product.
Reaction Scheme:
Step 1: 2-Bromobenzaldehyde + NaCN/H⁺ → 2-(2-Bromophenyl)-2-hydroxyacetonitrile Step 2: 2-(2-Bromophenyl)-2-hydroxyacetonitrile + H₂O/H⁺, [O] → this compound
Experimental Procedure:
Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
-
In a flask, dissolve 2-bromobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.
-
In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add dilute sulfuric acid or hydrochloric acid dropwise to the reaction mixture to generate HCN in situ, keeping the pH slightly acidic.
-
Continue stirring in the ice bath for 2-3 hours.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude cyanohydrin.
Step 2: Hydrolysis and Oxidation to this compound
-
To the crude 2-(2-bromophenyl)-2-hydroxyacetonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours to effect hydrolysis of the nitrile to a carboxylic acid.
-
Cool the reaction mixture and add an oxidizing agent such as manganese dioxide or potassium permanganate portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Work up the reaction by filtering off any solids and extracting the aqueous solution with ethyl acetate.
-
Wash the combined organic extracts with sodium bisulfite solution (to remove excess oxidant) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
dot
Pathway 3: Friedel-Crafts Acylation of Bromobenzene
This pathway aims to directly introduce the 2-oxoacetic acid moiety onto the bromobenzene ring using a Friedel-Crafts acylation reaction.
Reaction Scheme:
Bromobenzene + ClCOCOCl + AlCl₃ → this compound
Experimental Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.2 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension in an ice-salt bath to -10 to -5 °C.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in the same solvent from the dropping funnel.
-
After the addition is complete, add bromobenzene (1.0 eq) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of ortho and para isomers and will require purification by column chromatography or fractional crystallization.
dot
Conclusion and Recommendation
Based on this preliminary cost-analysis, Pathway 2, starting from 2-bromobenzaldehyde via a cyanohydrin intermediate, appears to be the most cost-effective synthetic route for the preparation of this compound. This is primarily attributed to the higher overall estimated yield and the relatively lower cost of the starting materials and reagents compared to the other pathways.
Pathway 1 , the oxidation of 2'-bromoacetophenone, is a simpler, one-step process, but the lower yield and the cost of the starting material make it a less economical option for larger-scale synthesis.
Pathway 3 , the Friedel-Crafts acylation, is a direct method but suffers from a low estimated yield and the potential for isomer formation, which would necessitate a more complex and costly purification process. The cost of the reagents also contributes to it being the least economically favorable option.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, scale, available equipment, and the desired purity of the final product. However, for cost-driven projects, the cyanohydrin pathway presents the most promising starting point for optimization and scale-up. It is recommended to perform small-scale pilot reactions to confirm the yields and optimize the reaction conditions for the chosen pathway before committing to a large-scale synthesis.
Safety Operating Guide
Navigating the Disposal of 2-(2-Bromophenyl)-2-oxoacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(2-Bromophenyl)-2-oxoacetic acid, drawing upon safety data for structurally similar compounds to ensure a cautious and compliant approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for related brominated phenyl compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator.
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust.[2] Do not eat, drink, or smoke while handling this chemical.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like many chemical wastes, is governed by local, state, and federal regulations. The following procedure is a general guideline and must be adapted to comply with the specific requirements of your institution and region.
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[1] Given its chemical structure, this compound should be treated as a hazardous waste. Consult US EPA guidelines (40 CFR 261.3) and your local regulations for a complete and accurate classification.[1]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled, and sealable waste container. Ensure the container is compatible with the chemical.
-
Contaminated Materials: Any materials used to handle or clean up spills of this compound (e.g., absorbent pads, contaminated PPE) should also be collected in a labeled hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in solution, do not mix it with other waste streams unless compatibility is confirmed. Halogenated organic waste should typically be segregated from non-halogenated waste.
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
If safe to do so, eliminate any nearby ignition sources.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4]
-
Carefully sweep or vacuum the absorbed material and place it into a suitable, closed container for disposal.[1][4]
-
Clean the spill area thoroughly.
-
Report the spill to your institution's environmental health and safety department.
Step 4: Final Disposal
All waste containing this compound must be disposed of through an approved waste disposal plant.[1][4][5][6] Do not discharge this chemical into drains, waterways, or the soil.[1][2] The empty container should be disposed of as unused product and should not be reused.[1]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Maximum Fill Volume | 75% of container capacity | To allow for vapor expansion and prevent spills.[3] |
| Halogenated Content in Non-Halogenated Waste | < 20% (General Guideline) | To prevent improper and costly disposal routing.[3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Disposal Decision Workflow for this compound
References
Essential Safety and Operational Guidance for Handling 2-(2-Bromophenyl)-2-oxoacetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-(2-Bromophenyl)-2-oxoacetic acid is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational efficiency.
Hazard Summary: Based on data from similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always wear two pairs of gloves when compounding, administering, or disposing of the chemical.[7] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[7] |
| Eyes & Face | Safety goggles and face shield | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn in situations with a potential for splashing.[6] |
| Body | Protective gown or lab coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] Lab coats should be clean and buttoned. |
| Respiratory | NIOSH-approved respirator | Use a respirator if handling the compound in a poorly ventilated area or if dust/aerosol generation is likely.[2] A fit-tested N95 or N100 mask is suitable for airborne particles.[6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3][5] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing.[2][3] Get medical attention if irritation occurs.[2][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[1][2][3] |
| Ingestion | Clean the mouth with water and seek medical attention.[3][5][9] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.
-
Contaminated Materials: Used gloves, gowns, and any other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[7]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. aobchem.com [aobchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
